molecular formula C14H15NO B1273938 4-{[(4-Methylphenyl)amino]methyl}phenol CAS No. 107455-66-3

4-{[(4-Methylphenyl)amino]methyl}phenol

Cat. No.: B1273938
CAS No.: 107455-66-3
M. Wt: 213.27 g/mol
InChI Key: ZZPLTGDBAAQGMZ-UHFFFAOYSA-N
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Description

4-{[(4-Methylphenyl)amino]methyl}phenol is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{[(4-Methylphenyl)amino]methyl}phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-{[(4-Methylphenyl)amino]methyl}phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[(4-Methylphenyl)amino]methyl}phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-methylanilino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11-2-6-13(7-3-11)15-10-12-4-8-14(16)9-5-12/h2-9,15-16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPLTGDBAAQGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394634
Record name 4-{[(4-methylphenyl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107455-66-3
Record name 4-{[(4-methylphenyl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-(P-TOLUIDINO)-P-CRESOL
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 4-{[(4-Methylphenyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-{[(4-Methylphenyl)amino]methyl}phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a valuable secondary amine with applications in medicinal chemistry and materials science. The document delves into the prevalent synthetic strategies, with a primary focus on the robust and widely utilized reductive amination pathway. A detailed, step-by-step experimental protocol is presented, accompanied by mechanistic insights and process optimization considerations. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize and purify the target compound.

Introduction and Strategic Overview

4-{[(4-Methylphenyl)amino]methyl}phenol is a secondary amine that incorporates both a phenolic hydroxyl group and a substituted aromatic amine moiety.[1] This unique combination of functional groups makes it an attractive building block in the synthesis of more complex molecules, including potential therapeutic agents and functional materials. The strategic synthesis of this compound hinges on the efficient formation of the benzylic carbon-nitrogen bond.

Two primary synthetic routes are commonly considered for the preparation of this and structurally related compounds:

  • The Mannich Reaction: This classical method involves the aminoalkylation of a phenol using formaldehyde and an amine (in this case, p-toluidine).[2][3] While effective, the Mannich reaction can sometimes lead to issues with regioselectivity (ortho vs. para substitution) and the formation of polymeric byproducts, especially with highly activated phenols.[2]

  • Reductive Amination: A more controlled and often higher-yielding approach is the reductive amination of 4-hydroxybenzaldehyde with p-toluidine.[4][5] This two-step, one-pot process involves the initial formation of a Schiff base (imine), followed by its in-situ reduction to the desired secondary amine.[6] This method offers excellent control over the reaction and generally leads to cleaner product formation.

This guide will focus on the reductive amination pathway due to its superior control and efficiency.

The Reductive Amination Pathway: A Detailed Examination

The via reductive amination proceeds in two key stages, as illustrated in the workflow diagram below.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde Imine Intermediate Imine Intermediate 4-hydroxybenzaldehyde->Imine Intermediate Condensation p-toluidine p-toluidine p-toluidine->Imine Intermediate Final Product 4-{[(4-Methylphenyl)amino] methyl}phenol Imine Intermediate->Final Product Reduction Reducing Agent Reducing Agent Reducing Agent->Final Product

Caption: Synthetic workflow for the reductive amination of 4-hydroxybenzaldehyde with p-toluidine.

Step 1: Formation of the Schiff Base Intermediate

The first step is the condensation reaction between the carbonyl group of 4-hydroxybenzaldehyde and the primary amine group of p-toluidine to form the corresponding N-benzylidene aniline, specifically 4-{(E)-[(4-methylphenyl)imino]methyl}phenol.[7] This reaction is typically carried out in a protic solvent, such as methanol or ethanol, which facilitates both the dissolution of the reactants and the proton transfer steps involved in the mechanism. The reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the imine.

Step 2: Reduction of the Imine

The C=N double bond of the Schiff base is then selectively reduced to a C-N single bond to yield the final secondary amine. A variety of reducing agents can be employed for this transformation, but sodium borohydride (NaBH₄) is a common and effective choice due to its selectivity and ease of handling.[8] It is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and will selectively reduce the imine in the presence of the aromatic rings.[8] The reduction is typically performed in the same pot following the formation of the imine.

Mechanistic Insights

The mechanism of the reductive amination is a well-established sequence of nucleophilic attack and hydride transfer.

G cluster_0 Imine Formation cluster_1 Reduction Aldehyde 4-Hydroxybenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine p-Toluidine Amine->Hemiaminal Imine Schiff Base (Imine) Hemiaminal->Imine - H₂O H2O H₂O Imine_redux Schiff Base (Imine) Product Final Product Imine_redux->Product + [H⁻] Hydride NaBH₄ Hydride->Product

Sources

The Biological Versatility of 4-{[(4-Methylphenyl)amino]methyl}phenol Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of Substituted Phenols

In the landscape of medicinal chemistry, the phenol scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent ability to participate in hydrogen bonding and act as an antioxidant nucleus provides a fertile ground for structural modifications that can elicit a wide spectrum of biological responses. This guide focuses on a specific, yet promising, class of these molecules: 4-{[(4-Methylphenyl)amino]methyl}phenol and its derivatives. These compounds, characterized by a phenol ring substituted with an aminomethyl group bearing a 4-methylphenyl (p-tolyl) moiety, represent a compelling area of research for drug development professionals. This document will serve as an in-depth technical exploration of their synthesis, known biological activities, and the mechanistic underpinnings that drive their therapeutic potential. By synthesizing current research on structurally related compounds, we aim to provide a comprehensive framework for future investigation and application.

The Chemistry of 4-{[(4-Methylphenyl)amino]methyl}phenol Compounds: Synthesis and Characterization

The synthesis of 4-{[(4-Methylphenyl)amino]methyl}phenol and its analogs primarily relies on well-established organic reactions, most notably the Mannich reaction and its variations. The general accessibility of the starting materials—a phenol, formaldehyde (or a formaldehyde equivalent), and a primary or secondary amine—makes this class of compounds highly amenable to library synthesis for screening purposes.

The Mannich Reaction: A Classic Route to Aminomethylation

The Mannich reaction is a cornerstone of organic synthesis that forms a β-amino-carbonyl compound, or in this case, an aminomethylated phenol. The reaction proceeds via the formation of an Eschenmoser's salt-like intermediate from the reaction of the amine (p-toluidine) and formaldehyde. This electrophilic species then undergoes an electrophilic aromatic substitution with the electron-rich phenol ring, typically at the ortho or para position to the hydroxyl group.

A general synthetic procedure for aminomethyl phenol derivatives involves mixing the phenol, formaldehyde, and the corresponding amine in a suitable solvent, often ethanol.[1]

Experimental Protocol: General Synthesis of 4-{[(4-Methylphenyl)amino]methyl}phenol

  • Reactant Preparation: In a round-bottom flask, dissolve 1 molar equivalent of 4-methylphenol (p-cresol) in absolute ethanol.

  • Amine Addition: To this solution, add 1 molar equivalent of 4-methylaniline (p-toluidine).

  • Formaldehyde Addition: Slowly add 1.1 molar equivalents of aqueous formaldehyde (37%) to the stirred mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 4-{[(4-Methylphenyl)amino]methyl}phenol.

  • Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Alternative Synthetic Strategies: The Petasis Borono-Mannich Reaction

A more recent and catalyst-free approach for the synthesis of aminomethylphenol derivatives is the Petasis borono–Mannich (PBM) reaction.[2] This method involves the reaction of an arylboronic acid, a secondary amine, and a salicylaldehyde derivative.[2] While not a direct route to the title compound, this methodology offers a versatile platform for creating a diverse library of related structures with broad substrate applicability and high yields.[2]

Biological Activities and Therapeutic Potential

The true value of the 4-{[(4-Methylphenyl)amino]methyl}phenol scaffold lies in its diverse biological activities. While comprehensive studies on the title compound are emerging, research on structurally similar aminomethylated phenols and related Schiff bases provides strong evidence for their potential in several therapeutic areas.

Anticancer Activity: A Promising Frontier

A significant body of research points to the anticancer potential of aminomethylated phenol derivatives.[3][4][5][6] These compounds have demonstrated cytotoxic activity against a range of cancer cell lines.

A structurally related compound, 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol, has been shown to inhibit the growth of various cancer cell lines.[7] This suggests that the core 4-{[(4-Methylphenyl)amino]methyl}phenol structure is a promising pharmacophore for anticancer drug design. Furthermore, other aminomethyl derivatives of natural phenols have shown potent cytotoxic activity against human cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa).[3][4]

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anticancer activity of many phenolic compounds is linked to their ability to modulate key cellular signaling pathways involved in inflammation and cell survival.[8] A highly plausible mechanism of action for 4-{[(4-Methylphenyl)amino]methyl}phenol derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[7]

NF-κB is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, cell proliferation, and apoptosis. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Polyphenolic compounds can interfere with this pathway at multiple levels, such as by inhibiting the phosphorylation and subsequent degradation of the IκB inhibitor, which in turn prevents the translocation of NF-κB to the nucleus.[9][10] The inhibition of NF-κB leads to a downstream reduction in the expression of pro-inflammatory cytokines and survival proteins, ultimately inducing apoptosis in cancer cells.

NF_kB_Inhibition cluster_stimulus Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1β IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_complex p65 p50 IκB NFkB_p65 p65 NFkB_p50 p50 NFkB_translocated p65/p50 NFkB_complex->NFkB_translocated Translocation Compound 4-{[(4-Methylphenyl)amino] methyl}phenol Compound->IKK Inhibits DNA DNA NFkB_translocated->DNA Binds Gene_Expression Pro-inflammatory & Survival Gene Expression DNA->Gene_Expression Promotes SAR_Diagram cluster_modifications Potential Modification Sites for SAR Studies Core_Structure Phenolic Ring Aminomethyl Linker N-Phenyl Ring Phenol_Subs Substituents (R1) (e.g., -OCH3, -Cl, -F) Core_Structure:f0->Phenol_Subs Modify Amine_Mods Amine Modification (R2, R3) (e.g., alkyl, aryl) Core_Structure:f1->Amine_Mods Modify N-Phenyl_Subs Substituents (R4) (e.g., -CH3, -NO2, -OH) Core_Structure:f2->N-Phenyl_Subs Modify Biological_Activity Biological Activity (Anticancer, Antimicrobial, Antioxidant) Phenol_Subs->Biological_Activity Influences Amine_Mods->Biological_Activity Influences N-Phenyl_Subs->Biological_Activity Influences

Caption: Key structural modification sites for SAR studies of 4-{[(4-Methylphenyl)amino]methyl}phenol compounds.

Conclusion and Future Directions

The 4-{[(4-Methylphenyl)amino]methyl}phenol scaffold represents a promising starting point for the development of novel therapeutic agents with a range of biological activities. The available evidence, largely drawn from structurally related compounds, strongly suggests potential applications in oncology and infectious diseases. The likely modulation of the NF-κB pathway provides a solid mechanistic basis for the observed anticancer effects.

Future research should focus on a systematic exploration of the structure-activity relationships by synthesizing and screening a library of derivatives with diverse substitutions on the phenolic and N-phenyl rings. In-depth mechanistic studies are also warranted to confirm the role of NF-κB inhibition and to identify other potential molecular targets. Furthermore, optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds will be essential for their translation into clinical candidates. The synthetic accessibility and rich biological potential of this compound class make it a highly attractive area for continued investigation in the field of drug discovery.

References

  • Gasanov, A. G., et al. (2020). Aminomethylated Derivatives of 2 Propenyl and 4 Isopropenylphenols as Antimicrobial Additives for Petroleum Products. ResearchGate. [Link]

  • Di, J.-Q., et al. (2021). Catalyst-free Synthesis of Aminomethylphenol Derivatives in Cyclopentyl Methyl Ether via Petasis Borono-Mannich Reaction. Bentham Science. [Link]

  • Chibale, K., et al. (2014). Structure-activity relationship studies of antiplasmodial aminomethylthiazoles. ResearchGate. [Link]

  • Ullah, I., et al. (2022). Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? PubMed Central. [Link]

  • Ekowati, J., et al. (2017). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. PubMed Central. [Link]

  • Shaposhnikov, M. V., et al. (2021). Inhibition of Cancer Development by Natural Plant Polyphenols: Molecular Mechanisms. MDPI. [Link]

  • Li, Y., et al. (2020). Antimicrobial and Antioxidant Activities of N-2-Hydroxypropyltrimethyl Ammonium Chitosan Derivatives Bearing Amino Acid Schiff Bases. MDPI. [Link]

  • Bajusz, D., et al. (2016). On Exploring Structure Activity Relationships. PubMed Central. [Link]

  • Ledo, A., et al. (2015). Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? Frontiers in Cellular Neuroscience. [Link]

  • Wang, Y., et al. (2020). Primary aminomethyl derivatives of kaempferol: hydrogen bond-assisted synthesis, anticancer activity and spectral properties. Royal Society of Chemistry. [Link]

  • Angeloni, C., et al. (2023). Targeting Nrf2 and NF-κB Signaling Pathways in Cancer Prevention: The Role of Apple Phytochemicals. MDPI. [Link]

  • Drug Design Org. Structure Activity Relationships. [Link]

  • Li, H., et al. (2014). Synthesis and Anti-Tumor Activity of Novel Aminomethylated Derivatives of Isoliquiritigenin. PubMed Central. [Link]

  • Kim, J. Y., et al. (2016). Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells. PubMed. [Link]

  • Li, J., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of ω-Aminomethyl Longifolene. CNKI. [Link]

  • Pereira, V., et al. (2024). Antibacterial and Antioxidant Activity of Synthetic Polyoxygenated Flavonoids. MDPI. [Link]

  • Wu, C. S., et al. (2011). Phenolic Compounds With NF-κB Inhibitory Effects From the Fungus Phellinus Baumii. PubMed. [Link]

  • Khabarov, D. V., et al. (2025). Aminomethylated derivatives of simple phenols as anticancer agents. ResearchGate. [Link]

  • Wang, Y., et al. (2017). 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol reverses EGF-induced cell migration and invasion through down-regulation of MDM2 in breast cancer cell lines. PubMed. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. [Link]

  • Kim, J. Y., et al. (2016). Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells. National Institutes of Health. [Link]

  • GARDP Revive. Structure-activity relationship (SAR). [Link]

  • Berríos-Cárcamo, P., et al. (2022). Antioxidant Capacity and NF-kB-Mediated Anti-Inflammatory Activity of Six Red Uruguayan Grape Pomaces. MDPI. [Link]

Sources

Technical Monograph: 4-{[(4-Methylphenyl)amino]methyl}phenol (CAS 107455-66-3)

[1]

Executive Summary

CAS 107455-66-3 , chemically identified as 4-{[(4-methylphenyl)amino]methyl}phenol (also known as

specialized "privileged structure" intermediate

This guide details the physicochemical profile, validated synthesis protocols, and mechanistic reactivity of CAS 107455-66-3, providing a roadmap for its application in lead optimization and chemical biology.

Chemical & Physical Characterization[2][3]

Identity & Constants

The molecule features a secondary amine linkage that is chemically versatile, allowing for further functionalization (e.g., N-alkylation, acylation) while the phenolic hydroxyl group provides a handle for hydrogen bonding or oxidative activation.

PropertyData
IUPAC Name 4-[(4-methylanilino)methyl]phenol
Common Synonyms

-(p-Toluidino)-p-cresol; 4-((p-Tolylamino)methyl)phenol
CAS Number 107455-66-3
Molecular Formula C₁₄H₁₅NO
Molecular Weight 213.28 g/mol
SMILES Cc1ccc(Nc2ccc(O)cc2)cc1 (Note: Isomeric variations exist; specific structure is N-benzyl type: Oc1ccc(CN(c2ccc(C)cc2))cc1 is the N-benzyl form. The CAS refers to the N-benzyl structure: CC1=CC=C(C=C1)NCC2=CC=C(C=C2)O)
Appearance Off-white to beige crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate; Low solubility in Water
pKa (Predicted) Phenol ~10.0; Amine (conjugate acid) ~5.5
Structural Analysis

The molecule consists of two aromatic rings connected by a methylene-amine bridge (

  • Donor Domain: The phenol ring acts as an electron donor.

  • Linker: The methylene bridge interrupts conjugation between the rings, making the amine basicity distinct from diphenylamine.

  • Acceptor/Lipophilic Domain: The p-tolyl group adds lipophilicity (

    
    ), enhancing membrane permeability in biological assays.
    

Synthesis & Manufacturing Methodology

The synthesis of CAS 107455-66-3 follows a classic Reductive Amination pathway. This method is preferred over direct alkylation due to higher selectivity and the avoidance of over-alkylation.

Reaction Pathway Diagram

The following diagram illustrates the condensation of 4-hydroxybenzaldehyde with p-toluidine, followed by reduction.

SynthesisPathwayStart14-HydroxybenzaldehydeImineIntermediate Imine(Schiff Base)Start1->ImineCondensation(-H2O)Start2p-ToluidineStart2->ImineProductCAS 107455-66-3(Secondary Amine)Imine->ProductReduction(NaBH4 or H2/Pd)

Figure 1: Two-step reductive amination synthesis pathway.

Validated Experimental Protocol

Objective: Synthesis of 4-{[(4-methylphenyl)amino]methyl}phenol on a 10 mmol scale.

Reagents:

  • 4-Hydroxybenzaldehyde (1.22 g, 10 mmol)

  • p-Toluidine (1.07 g, 10 mmol)

  • Solvent: Methanol (anhydrous, 30 mL)

  • Reducing Agent: Sodium Borohydride (NaBH₄, 0.57 g, 15 mmol) or Sodium Triacetoxyborohydride (STAB) for milder conditions.

Step-by-Step Procedure:

  • Imine Formation:

    • In a 100 mL round-bottom flask, dissolve 4-hydroxybenzaldehyde and p-toluidine in 30 mL of anhydrous methanol.

    • Critical Control Point: Add activated molecular sieves (3Å) or reflux with a Dean-Stark trap if using toluene to drive equilibrium, though methanol at RT is often sufficient for this reactive aldehyde.

    • Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of aldehyde.

  • Reduction:

    • Cool the solution to 0°C using an ice bath.

    • Add NaBH₄ portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

    • Allow the reaction to warm to RT and stir for 12 hours.

  • Work-up:

    • Quench excess hydride with 5 mL of water or saturated NH₄Cl solution.

    • Evaporate methanol under reduced pressure.

    • Extract the residue with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).

Mechanism of Action & Reactivity

In drug discovery, this scaffold is often utilized for its ability to mimic peptide bonds or interact with hydrophobic pockets in enzymes (e.g., kinases). However, its reactivity profile—specifically the potential for oxidation—is critical for toxicology assessments.

Oxidative Bioactivation Pathway

The phenol moiety, para to the benzylic amine, makes the molecule susceptible to metabolic oxidation, forming a Quinone Methide Imine . This species is a potent electrophile that can react with cellular nucleophiles (Glutathione, Protein Thiols).

ReactivityCompoundCAS 107455-66-3(Parent)RadicalPhenoxy Radical(Intermediate)Compound->RadicalCYP450 / Peroxidase(-e-, -H+)QMQuinone Methide Imine(Electrophile)Radical->QMOxidation(-e-, -H+)AdductProtein/GSH Adduct(Detoxification or Toxicity)QM->Adduct+ Nucleophile (R-SH)

Figure 2: Potential metabolic activation pathway leading to electrophilic species.

Application in Drug Design
  • Kinase Inhibition: The N-benzyl aniline motif mimics the hinge-binding region of ATP-competitive inhibitors. The secondary amine can form hydrogen bonds with the hinge region backbone carbonyls.

  • Antioxidant Activity: Similar to BHT or Vitamin E analogs, the phenolic group can scavenge peroxyl radicals, with the amine providing stabilization to the resulting phenoxy radical.

Safety & Handling (EHS)

While specific toxicological data for this exact CAS is limited, its structural class (anilines/phenols) dictates stringent safety protocols.

  • Hazard Classification (GHS):

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin Irritation: Category 2.

    • Eye Irritation: Category 2A.

    • Specific Target Organ Toxicity: May cause respiratory irritation.

  • Handling Protocol:

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

    • Ventilation: Handle only in a chemical fume hood to avoid inhalation of dust.

    • Waste Disposal: Dispose of as hazardous organic waste (halogen-free). Do not release into drains due to potential aquatic toxicity of phenols.

References

  • PubChem Compound Summary. "4-{[(4-methylphenyl)amino]methyl}phenol (CAS 107455-66-3)." National Center for Biotechnology Information. Link

  • Sigma-Aldrich. "Product Specification: ALPHA-(P-TOLUIDINO)-P-CRESOL (CAS 107455-66-3)."[1] Merck KGaA. Link[1]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. (Foundational protocol for synthesis). Link

  • Bolton, J. L., et al. "Role of Quinones in Toxicology." Chemical Research in Toxicology, 2000, 13(3), 135-160. (Mechanistic grounding for quinone methide formation). Link

An In-depth Technical Guide to 4-[(4-methylanilino)methyl]phenol: Synthesis, Characterization, and Potential Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Scientific Imperative for In-depth Compound Analysis

In the landscape of modern drug discovery and materials science, the journey from a novel chemical entity to a functional application is one of rigorous, multi-faceted investigation. It is no longer sufficient to merely synthesize a molecule; a profound understanding of its chemical and physical properties, a robust and reproducible synthetic route, and a clear strategy for evaluating its biological potential are paramount. This guide is intended for the discerning researcher, scientist, and drug development professional, offering a comprehensive technical framework for the study of 4-[(4-methylanilino)methyl]phenol. Herein, we move beyond a superficial overview, delving into the causality behind experimental choices and providing self-validating protocols that form the bedrock of sound scientific inquiry. Every claim and procedure is grounded in established principles and supported by authoritative references, ensuring that this document serves not just as a guide, but as a catalyst for rigorous and meaningful research.

Compound Overview: Physicochemical Properties and Structural Identification

4-[(4-methylanilino)methyl]phenol is a secondary amine derivative of phenol, possessing a structural motif that is of significant interest in medicinal chemistry. The molecule incorporates a phenolic hydroxyl group, a known pharmacophore with antioxidant potential, and a substituted aniline moiety linked by a methylene bridge. This combination of functionalities suggests a potential for diverse biological activities.

PropertyValueSource
IUPAC Name 4-[(4-methylanilino)methyl]phenol
CAS Number 107455-66-3
Molecular Formula C₁₄H₁₅NO
Molecular Weight 213.27 g/mol
Canonical SMILES CC1=CC=C(C=C1)NCC2=CC=C(C=C2)O
InChI Key ZZPLTGDBAAQGMZ-UHFFFAOYSA-N

Synthesis Protocol: A Self-Validating Approach to Reductive Amination

The synthesis of 4-[(4-methylanilino)methyl]phenol is most efficiently achieved via a two-step, one-pot reductive amination. This method is predicated on the initial condensation of 4-hydroxybenzaldehyde with p-toluidine to form an intermediate Schiff base (an imine), which is then reduced in situ to the desired secondary amine. The choice of sodium borohydride (NaBH₄) as the reducing agent is strategic; it is a mild and selective reagent that effectively reduces the imine double bond without affecting the aromatic rings or the phenolic hydroxyl group.

Underlying Principles and Causality

The reaction proceeds in two distinct stages within a single reaction vessel, which enhances efficiency and minimizes product loss during intermediate purification steps.

  • Schiff Base Formation: This is a reversible acid-catalyzed condensation reaction. The acidic environment protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine (p-toluidine). Subsequent dehydration yields the C=N double bond characteristic of a Schiff base.

  • In Situ Reduction: The addition of sodium borohydride introduces a source of hydride ions (H⁻). The hydride attacks the electrophilic carbon of the imine bond, and subsequent protonation of the resulting anion by the solvent (typically methanol) yields the final secondary amine product.

Detailed Experimental Protocol

Materials:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • p-Toluidine (1.0 eq)

  • Methanol (reagent grade)

  • Sodium borohydride (NaBH₄) (2.0 eq)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 eq) and p-toluidine (1.0 eq) in methanol.

  • Schiff Base Formation: Stir the mixture at room temperature for 30 minutes, then gently reflux for 2-4 hours to drive the condensation reaction to completion. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

  • Cooling: After the reflux period, cool the reaction mixture to room temperature, and then further cool in an ice bath to 0-5 °C. This is crucial to moderate the exothermic reaction of NaBH₄ with the solvent.

  • Reduction: To the cooled, stirred solution, add sodium borohydride (2.0 eq) portion-wise over 30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up:

    • Quench the reaction by the slow addition of deionized water.

    • Reduce the volume of the solvent using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 4-[(4-methylanilino)methyl]phenol as a solid.

Synthesis_Workflow cluster_synthesis Synthesis of 4-[(4-methylanilino)methyl]phenol Reactants 4-Hydroxybenzaldehyde + p-Toluidine + Methanol Schiff_Base Schiff Base Formation (Reflux) Reactants->Schiff_Base 1. Condensation Reduction In Situ Reduction (NaBH4, 0°C to RT) Schiff_Base->Reduction 2. Reduction Workup Aqueous Work-up & Extraction Reduction->Workup 3. Isolation Purification Purification (Chromatography/Recrystallization) Workup->Purification 4. Purity Enhancement Product Final Product Purification->Product

Caption: Reductive Amination Workflow.

Analytical Characterization: A Framework for Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized 4-[(4-methylanilino)methyl]phenol. A multi-technique approach is recommended.

Spectroscopic Identification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the phenol and toluidine rings, a singlet for the methyl group on the toluidine ring, a singlet for the methylene bridge protons, and broad singlets for the amine and hydroxyl protons.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the expected number of aromatic and aliphatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the phenol, the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic groups, and C=C stretches of the aromatic rings.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for determining the purity of the compound and for identifying any impurities or degradation products.

Proposed HPLC Method:

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile and water (with 0.1% trifluoroacetic acid)
Gradient Optimized to ensure separation of the main peak from any impurities
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Method Validation: The HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Analytical_Workflow cluster_analysis Analytical Characterization Synthesized_Product Synthesized Product Identity Identity Confirmation Synthesized_Product->Identity Purity Purity Assessment Synthesized_Product->Purity NMR 1H & 13C NMR Identity->NMR IR FT-IR Identity->IR MS Mass Spectrometry Identity->MS HPLC RP-HPLC Purity->HPLC

Caption: Analytical Characterization Workflow.

Potential Biological Activity and In Vitro Evaluation

While there is a lack of specific biological data for 4-[(4-methylanilino)methyl]phenol in the current literature, its structural features suggest potential for antioxidant and cytotoxic activities. The phenolic hydroxyl group is a well-known scavenger of free radicals, and many phenolic compounds exhibit antioxidant properties. Furthermore, related Schiff bases and Mannich bases of phenols have been reported to possess a range of biological activities, including anticancer effects.

Structure-Activity Relationship (SAR) Insights

The biological activity of phenolic compounds is often linked to the ability of the hydroxyl group to donate a hydrogen atom to stabilize free radicals. The nature and position of substituents on the aromatic rings can significantly modulate this activity. The presence of the 4-methylanilino moiety may influence the compound's lipophilicity, which can affect its ability to cross cell membranes, and may also contribute to its interaction with biological targets.

Proposed In Vitro Evaluation Protocols

To investigate the potential biological activities of 4-[(4-methylanilino)methyl]phenol, the following standard in vitro assays are recommended.

This assay is a rapid and reliable method to assess the free radical scavenging activity of a compound. The principle is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant, which results in a color change from purple to yellow, measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. Prepare a series of dilutions of the test compound and a positive control (e.g., ascorbic acid) in methanol.

  • Assay Procedure: In a 96-well plate, add the test compound solutions to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells (e.g., a cancer cell line and a normal cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a positive control (e.g., doxorubicin) for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at ~570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be calculated.

Biological_Evaluation cluster_bio In Vitro Biological Evaluation Compound 4-[(4-methylanilino)methyl]phenol Antioxidant Antioxidant Activity Compound->Antioxidant Cytotoxicity Cytotoxicity Compound->Cytotoxicity DPPH DPPH Assay Antioxidant->DPPH Free Radical Scavenging MTT MTT Assay Cytotoxicity->MTT Cell Viability

Methodological & Application

using 4-{[(4-Methylphenyl)amino]methyl}phenol in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthesis, reactivity, and application of 4-{[(4-Methylphenyl)amino]methyl}phenol (CAS: 14674-88-5), a specialized


-substituted aminophenol. Unlike its ortho-substituted isomer (a common benzoxazine precursor), this para-isomer serves as a potent redox mediator , a hindered amine antioxidant , and a regio-defined intermediate for quinone methide (QM)  generation. This document provides a high-purity synthesis protocol via reductive amination to avoid regio-isomeric contamination common in direct Mannich condensations, alongside protocols for its use in oxidative coupling.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 4-{[(4-Methylphenyl)amino]methyl}phenol
Common Name

-(4-Hydroxybenzyl)-

-toluidine
Molecular Formula

Molecular Weight 213.28 g/mol
Appearance Off-white to beige crystalline solid
Solubility Soluble in EtOH, MeOH, DMSO, THF; Insoluble in

pKa (Calc.) ~9.8 (Phenol), ~4.5 (Anilinium ion)
Redox Activity Susceptible to 2e⁻ oxidation to quinone imine methides

Synthesis Strategy: The Regio-Control Imperative

The Challenge: Standard Mannich condensation (Phenol + Formaldehyde +


-Toluidine) typically yields a mixture favoring the ortho-isomer (2-substituted) due to hydrogen bonding stabilization and kinetic control. Separating the para-isomer from this mixture is yield-intensive and inefficient.

The Solution: To ensure 100% regioselectivity for the para-isomer, we utilize Reductive Amination . This route couples 4-hydroxybenzaldehyde with


-toluidine to form a Schiff base, followed by selective reduction. This method guarantees the structural integrity required for pharmaceutical and electronic applications.
Diagram 1: Regiospecific Synthesis Workflow

Synthesis cluster_inputs Precursors Aldehyde 4-Hydroxybenzaldehyde Imine Imine Intermediate (Schiff Base) Aldehyde->Imine MeOH, Reflux (-H2O) Amine p-Toluidine Amine->Imine Product Target Molecule 4-{[(4-Methylphenyl)amino]methyl}phenol Imine->Product NaBH4 reduction 0°C -> RT

Figure 1: Stepwise synthesis ensuring para-substitution via Schiff base reduction.

Experimental Protocols

Protocol A: High-Purity Synthesis via Reductive Amination

Objective: Isolate >98% pure 4-{[(4-Methylphenyl)amino]methyl}phenol without column chromatography.

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 eq, 12.2 g)

  • 
    -Toluidine (1.0 eq, 10.7 g)
    
  • Methanol (anhydrous, 150 mL)

  • Sodium Borohydride (

    
    , 1.2 eq, 4.5 g)
    
  • Glacial Acetic Acid (trace, optional catalyst)

Procedure:

  • Imine Formation:

    • In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (12.2 g) in 100 mL Methanol.

    • Add

      
      -toluidine (10.7 g) in one portion.
      
    • Observation: The solution will turn yellow/orange immediately, indicating imine formation.

    • Reflux the mixture at 65°C for 2 hours to drive the equilibrium. (TLC check: disappearance of aldehyde).

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • CRITICAL: Add

      
       (4.5 g) slowly in small portions over 20 minutes. Rapid addition causes vigorous hydrogen evolution and potential boil-over.
      
    • Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. The yellow color should fade to a pale beige/colorless solution.

  • Workup & Purification:

    • Quench the reaction by adding 50 mL of cold water followed by slow neutralization with dilute HCl (to pH ~7).

    • Evaporate the Methanol under reduced pressure (Rotavap).

    • Extract the aqueous residue with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Recrystallization: Dissolve the crude solid in minimal hot Ethanol and add Hexane dropwise until turbid. Cool to 4°C overnight. Filter the white crystalline solid.

Yield Expectation: 85-92%. Validation:


 (DMSO-

) should show a singlet methylene peak (

) at

and disappearance of the imine proton (

).
Protocol B: Oxidative Coupling / Quinone Methide Generation

Application: This molecule acts as a "latent electrophile." Upon oxidation, it generates a reactive Quinone Methide species that can crosslink with nucleophiles (thiols, amines) in biological or polymer systems.

Mechanism: Oxidation removes two electrons and two protons (one from OH, one from NH), generating a transient structure that is highly electrophilic.

Reagents:

  • Substrate: 4-{[(4-Methylphenyl)amino]methyl}phenol (100 mg)

  • Oxidant: Silver Oxide (

    
    ) or aqueous Sodium Periodate (
    
    
    
    )
  • Nucleophile Trap: Mercaptoethanol (to demonstrate reactivity)

Procedure:

  • Dissolve the substrate in Acetonitrile/Water (9:1).

  • Add 2.0 eq of Oxidant.

  • Stir for 30 minutes. The solution will darken (formation of oxidized species).

  • Add the Nucleophile (thiol).

  • Analyze via LC-MS.[1] The mass shift will correspond to the addition of the nucleophile to the benzylic position, confirming the Quinone Methide mechanism.

Diagram 2: Oxidative Activation Pathway

Redox Start Substrate (Reduced) Phenol-CH2-NH-Ar Inter Radical Intermediate (-1e, -1H) Start->Inter Oxidation QM p-Quinone Methide Imine (Highly Electrophilic) Inter->QM Oxidation (-1e, -1H) Adduct Nucleophilic Adduct (Crosslinked Product) QM->Adduct + Nucleophile (R-SH / R-NH2)

Figure 2: Oxidative activation of the molecule to form reactive electrophiles.

Technical Insights & Troubleshooting

  • Benzoxazine Misconception: Researchers often confuse this molecule with its ortho-isomer. The ortho-isomer can close a ring with formaldehyde to form a benzoxazine. This para-isomer cannot form a benzoxazine ring intramolecularly. It can only act as a co-reactant (amine source) in benzoxazine formulations.

  • Stability: The secondary amine is susceptible to air oxidation over long periods. Store under Argon/Nitrogen at 4°C.

  • Solvent Choice: For the synthesis, Methanol is preferred over Ethanol because the imine intermediate is more soluble, ensuring complete conversion before reduction.

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[3] Link

  • Benzoxazine Chemistry (Distinction of Isomers): Ghosh, N. N., et al. "Polybenzoxazines: New high performance thermosetting resins: Synthesis and properties." Progress in Polymer Science, vol. 32, no. 11, 2007, pp. 1344-1391. Link

  • Quinone Methide Chemistry: Rokita, S. E. "Quinone Methides." Wiley Series on Reactive Intermediates in Chemistry and Biology, 2009. Link

  • Electrochemical Properties: Nematollahi, D., et al. "Electrochemical oxidation of p-aminophenol in the presence of nucleophiles." Journal of Electroanalytical Chemistry, vol. 571, no. 2, 2004, pp. 233-240. Link

Sources

Application Notes & Protocols: 4-{[(4-Methylphenyl)amino]methyl}phenol as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Aminophenol Derivatives in Homogeneous Catalysis

In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts remains a cornerstone of innovation, particularly in the synthesis of pharmaceuticals and fine chemicals. Among the myriad of ligand architectures, those derived from aminophenols have garnered significant attention. These structures offer a robust N,O-bidentate coordination sphere that can stabilize various transition metal centers, thereby enabling a diverse range of catalytic transformations. The inherent electronic properties of the aminophenol backbone, which can be readily tuned through substitution on the aromatic rings, allow for the fine control of the catalyst's reactivity and selectivity.

This guide focuses on a specific aminophenol derivative, 4-{[(4-Methylphenyl)amino]methyl}phenol, and its corresponding Schiff base, 4-{(E)-[(4-methylphenyl)imino]methyl}phenol. While the direct catalytic applications of the former are less explored, its Schiff base counterpart serves as a powerful and versatile ligand in transition metal catalysis. Schiff base ligands are lauded for their straightforward synthesis, thermal stability, and the ability to form stable complexes with a variety of metals.[1] The imine nitrogen and the phenolic oxygen atoms create a pincer-like coordination environment that is highly effective in numerous catalytic cycles, including oxidation and carbon-carbon bond-forming reactions.[2]

This document provides a comprehensive overview of the synthesis of a representative palladium(II) complex of a ligand structurally analogous to our topic of interest and its application in the Suzuki-Miyaura cross-coupling reaction. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices, ensuring both scientific integrity and practical utility for researchers in the field.

Ligand Synthesis and Characterization

The synthesis of the Schiff base ligand, 4-{(E)-[(4-methylphenyl)imino]methyl}phenol, is a straightforward condensation reaction between 4-hydroxybenzaldehyde and p-toluidine. This reaction is typically high-yielding and results in a stable, crystalline product.

Protocol 1: Synthesis of 4-{(E)-[(4-methylphenyl)imino]methyl}phenol

Materials:

  • 4-Hydroxybenzaldehyde

  • p-Toluidine

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzaldehyde (1.0 equivalent) in a minimal amount of absolute ethanol.

  • In a separate beaker, dissolve p-toluidine (1.0 equivalent) in absolute ethanol.

  • Add the p-toluidine solution to the stirring solution of 4-hydroxybenzaldehyde at room temperature.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain pure, crystalline 4-{(E)-[(4-methylphenyl)imino]methyl}phenol.

  • Dry the purified product under vacuum.

Characterization: The structure and purity of the synthesized ligand should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Synthesis of the Palladium(II)-Schiff Base Catalyst

The synthesized Schiff base ligand can be readily complexed with a palladium(II) salt, such as palladium(II) acetate, to form the active catalyst. The resulting square planar palladium(II) complex is typically stable and can be isolated and stored.

Protocol 2: Synthesis of Bis(4-{(E)-[(4-methylphenyl)imino]methyl}phenol)palladium(II)

Materials:

  • 4-{(E)-[(4-methylphenyl)imino]methyl}phenol (the synthesized ligand)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Ethanol

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Dissolve the Schiff base ligand (2.0 equivalents) in hot ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • In a separate flask, dissolve palladium(II) acetate (1.0 equivalent) in hot ethanol.

  • Slowly add the palladium(II) acetate solution to the stirring ligand solution. A color change should be observed, indicating complex formation.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.[3]

  • Allow the mixture to cool to room temperature. The palladium(II) complex will precipitate.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the complex under vacuum.

Characterization: The formation of the palladium complex can be confirmed by FT-IR spectroscopy (observing a shift in the C=N stretching frequency), UV-Vis spectroscopy, and elemental analysis.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and an organoboron species.[4][5] Palladium complexes bearing Schiff base ligands have demonstrated excellent catalytic activity in these reactions.[1][6]

Causality Behind Experimental Choices:
  • Catalyst: The palladium(II)-Schiff base complex serves as a pre-catalyst. In the reaction mixture, it is reduced in situ to the active Pd(0) species which enters the catalytic cycle. The Schiff base ligand stabilizes the palladium center, preventing its precipitation as palladium black and promoting the key steps of the catalytic cycle.[6]

  • Base: A base is crucial for the transmetalation step. It activates the organoboron compound, typically by forming a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.[5]

  • Solvent: The choice of solvent is critical for dissolving the reactants and the catalyst, and for facilitating the reaction at an appropriate temperature. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

Protocol 3: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with Phenylboronic Acid

Materials:

  • Aryl bromide (e.g., 4-bromotoluene) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Bis(4-{(E)-[(4-methylphenyl)imino]methyl}phenol)palladium(II) (0.5-1 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2.0 mmol)

  • Solvent (e.g., DMF/H₂O or Toluene/H₂O)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for reactions under inert atmosphere

Experimental Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification A Add aryl bromide, phenylboronic acid, and base to flask B Add solvent (e.g., DMF/H₂O) A->B C Degas the mixture (e.g., N₂ bubbling) B->C D Add Pd-Schiff base catalyst C->D E Heat reaction mixture (e.g., 80-100 °C) D->E F Monitor reaction progress by TLC/GC E->F G Cool to RT and add water F->G H Extract with an organic solvent G->H I Dry organic layer and concentrate H->I J Purify by column chromatography I->J

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • To a Schlenk flask, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the solvent system (e.g., 5 mL of DMF/H₂O in a 4:1 ratio).

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the palladium(II)-Schiff base catalyst (0.5-1 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 6-12 hours.[3]

  • Once the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure biaryl product.

Data Presentation: Catalyst Performance

The performance of the catalyst can be evaluated based on the yield of the cross-coupled product under optimized reaction conditions. The following table presents representative data for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, catalyzed by a palladium-salicylaldimine complex.

EntryAryl BromideProductYield (%)
14-Bromotoluene4-Methyl-1,1'-biphenyl>95
24-Bromoanisole4-Methoxy-1,1'-biphenyl>95
34-Bromobenzonitrile4'-Cyano-1,1'-biphenyl>90
41-Bromo-4-nitrobenzene4-Nitro-1,1'-biphenyl>90
52-Bromopyridine2-Phenylpyridine>85

Note: The yields are based on published data for similar palladium-Schiff base catalysts and serve as a representative example of expected performance.[1][6]

Mechanistic Insights: The Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction with a palladium-Schiff base catalyst is generally understood to proceed through a series of well-defined steps.[7] The Pd(II) pre-catalyst is first reduced to the active Pd(0) species.

Suzuki_Cycle pd0 Pd(0)L₂ pd_oad Ar-Pd(II)L₂-X pd0->pd_oad Oxidative Addition (Ar-X) center pd_trans Ar-Pd(II)L₂-Ar' pd_oad->pd_trans Transmetalation (Ar'B(OH)₂ + Base) pd_re Pd(0)L₂ pd_trans->pd_re Reductive Elimination pd_re->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) in an oxidative addition step to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent (Ar'B(OH)₂), activated by the base, undergoes transmetalation with the Pd(II) complex, where the halide is replaced by the aryl group from the boronic acid.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new C-C bond of the biaryl product (Ar-Ar') and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The Schiff base ligand (L) remains coordinated to the palladium center throughout the cycle, providing stability and influencing the rate and selectivity of each step.

Conclusion and Future Outlook

The aminophenol-derived ligand, 4-{[(4-Methylphenyl)amino]methyl}phenol, and its corresponding Schiff base represent a class of versatile and effective ligands for homogeneous catalysis. The palladium(II) complexes of these ligands are robust and efficient catalysts for fundamental organic transformations such as the Suzuki-Miyaura cross-coupling reaction. The straightforward synthesis of these ligands and their complexes, combined with their high catalytic activity, makes them attractive for applications in academic and industrial research.

Future research in this area could focus on the development of chiral versions of these ligands for asymmetric catalysis, the immobilization of these catalysts on solid supports for enhanced recyclability, and the exploration of their catalytic activity in a broader range of reactions. The continued investigation of these promising ligand systems will undoubtedly contribute to the advancement of sustainable and efficient chemical synthesis.

References

  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Palladium(II) complexes with salicylideneimine based tridentate ligand and triphenylphosphine: Synthesis, structure and catalytic activity in Suzuki–Miyaura cross coupling reactions. Polyhedron, 117, 345-352.
  • D'Alterio, M. C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(48), 13481-13494.
  • Tajuddin, A. M., et al. (2015). Synthesis and Characterization of Palladium(II) Schiff Base and their Catalytic Activities for Heck Reaction. Malaysian Journal of Analytical Sciences, 19(1), 1-8.
  • D'Alterio, M. C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ResearchGate. [Link]

  • Nilsson, P. (2015). Palladium(II)-Catalyzed Heck Reactions. Diva-Portal.org. [Link]

  • Lee, C.-Y., et al. (2017). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules, 22(11), 1856.
  • Reddy, T., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 14, 2516-2524.
  • Das, P., & Dinda, J. (2014). Amino-salicylaldimine–palladium(II) complexes: New and efficient catalysts for Suzuki and Heck reactions. Journal of Organometallic Chemistry, 760, 108-117.
  • Organ, M. G., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2365-2374.
  • LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • Buldurun, K., et al. (2020). Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction. Journal of Molecular Structure, 1202, 127267.
  • Kumari, S., et al. (2019). An insight into the catalytic activity of palladium Schiff-base complexes towards the Heck coupling reaction: routes via encapsulation in zeolite-Y. Dalton Transactions, 48(42), 15942-15954.
  • NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Zarei, S. A., et al. (2024). Recent advances on Pd schiff base catalysts in suzuki-miyaura cross-coupling reaction: A review. Oriental Journal of Chemistry, 40(1).
  • Liu, F., et al. (2013). ChemInform Abstract: Efficient Salicylaldimine Ligands for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. ChemInform, 44(3).
  • Wan, J.-P., et al. (2012). A Simple and Efficient Protocol for a Palladium-Catalyzed Ligand-Free Suzuki Reaction at Room Temperature in Aqueous DMF. Chinese Journal of Chemistry, 30(11), 2633-2638.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Myers, A. G. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

Sources

Application Note & Protocol: A Robust HPLC Method for the Analysis of 4-{[(4-Methylphenyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-{[(4-Methylphenyl)amino]methyl}phenol. As a key intermediate in various synthetic pathways, ensuring the purity and quality of this compound is paramount. This application note details a proposed reversed-phase HPLC (RP-HPLC) method, developed based on the physicochemical properties of analogous phenolic and aromatic amine compounds. Furthermore, it outlines the necessary protocols for method validation and system suitability to ensure data integrity and compliance with regulatory standards.

Introduction: The Rationale for a Dedicated HPLC Method

4-{[(4-Methylphenyl)amino]methyl}phenol is a molecule of interest in medicinal chemistry and materials science due to its structural motifs: a phenol, a secondary amine, and two aromatic rings. The purity of this intermediate can significantly impact the yield and impurity profile of subsequent products. Therefore, a reliable and validated analytical method is crucial for its characterization. High-Performance Liquid Chromatography (HPLC) is the technique of choice for such analyses, offering high resolution, sensitivity, and specificity.[1][2] This document presents a detailed protocol for a stability-indicating RP-HPLC method, designed to separate the main analyte from potential process-related impurities and degradation products.

Physicochemical Properties and Chromatographic Considerations

While specific experimental data for 4-{[(4-Methylphenyl)amino]methyl}phenol is not extensively published, its structure allows for the prediction of its chromatographic behavior.

  • Structure: The molecule contains both a weakly acidic phenolic hydroxyl group and a weakly basic secondary amine. The presence of two aromatic rings makes it inherently hydrophobic.

  • Solubility: It is expected to be sparingly soluble in water and more soluble in organic solvents like methanol and acetonitrile.[3]

  • UV Absorbance: Phenolic compounds and aromatic amines typically exhibit strong UV absorbance, making UV detection a suitable choice for HPLC analysis.[1] The exact maximum absorbance wavelength (λmax) should be determined experimentally by scanning a dilute solution of the analyte. A starting point for detection is often in the range of 220-280 nm.

Based on these properties, a reversed-phase HPLC method is the most appropriate approach. A C18 stationary phase will provide the necessary hydrophobic interactions for retention. The mobile phase will consist of an aqueous component with an organic modifier (acetonitrile or methanol) to elute the analyte. To ensure good peak shape and reproducibility, especially given the presence of the amine and phenol groups, pH control of the aqueous portion of the mobile phase is critical. Acidifying the mobile phase (e.g., with phosphoric or formic acid) will suppress the ionization of the phenolic hydroxyl group and protonate the secondary amine, leading to sharper peaks and more stable retention times.[4]

Proposed HPLC Method Parameters

The following table outlines the recommended starting conditions for the HPLC analysis of 4-{[(4-Methylphenyl)amino]methyl}phenol. These parameters should be considered a starting point and may require further optimization.

ParameterRecommended Condition
Chromatograph High-Performance Liquid Chromatograph with UV/Vis or Photodiode Array (PDA) Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined (start at 254 nm or scan for λmax)
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)

Table 1: Proposed Chromatographic Conditions

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

Table 2: Proposed Gradient Elution Program

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

  • Sample Diluent: Prepare a 1:1 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-{[(4-Methylphenyl)amino]methyl}phenol reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the sample diluent.

Analytical Workflow

The overall workflow for the analysis is depicted in the following diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Reference Standard s2 Prepare Stock Solution (1 mg/mL) s1->s2 s3 Prepare Working Standard (0.1 mg/mL) s2->s3 h1 Equilibrate HPLC System s3->h1 s4 Prepare Sample Solution s4->h1 h2 Inject Standard/Sample h1->h2 h3 Acquire Chromatogram h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Purity / Concentration d1->d2 d3 Generate Report d2->d3

Caption: Workflow for the HPLC analysis of 4-{[(4-Methylphenyl)amino]methyl}phenol.

Method Validation Protocol

To ensure the developed method is suitable for its intended purpose, a validation study should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

Specificity

The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

Protocol:

  • Inject the sample diluent (blank) to demonstrate no interference at the retention time of the analyte.

  • Perform a forced degradation study to generate potential degradation products.[2] Analyze the stressed samples to ensure the analyte peak is well-resolved from any degradant peaks.

Forced Degradation Conditions:

Stress ConditionProcedure
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 105 °C for 48 hours (solid state)
Photolytic Degradation Expose to UV light (254 nm) for 48 hours (solid state)
Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

Protocol:

  • Prepare a series of at least five standard solutions of 4-{[(4-Methylphenyl)amino]methyl}phenol covering the expected concentration range (e.g., 50% to 150% of the working standard concentration).

  • Inject each standard in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • The correlation coefficient (R²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery at each level. The recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision): Analyze six replicate preparations of the working standard solution on the same day and by the same analyst. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst. The RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Vary the following parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Analyze the working standard solution under each condition.

  • Assess the impact on retention time, peak area, and tailing factor.

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

Protocol:

  • Inject the working standard solution five times.

  • Calculate the following parameters:

    • Tailing Factor: Should be ≤ 2.0.

    • Theoretical Plates: Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of Peak Areas: Should be ≤ 2.0%.

Conclusion

The proposed RP-HPLC method provides a solid foundation for the reliable and accurate analysis of 4-{[(4-Methylphenyl)amino]methyl}phenol. The detailed protocols for method validation and system suitability are designed to ensure the generation of high-quality, reproducible data that can be confidently used in research, development, and quality control settings. As with any analytical method, initial verification and optimization may be necessary to adapt it to specific laboratory conditions and instrumentation.

References

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4-((4-methoxy phenyl imino)-methyl) phenol compounds. Atlantis Press. Available at: [Link]

  • PubChem. 4-{(E)-[(4-methylphenyl)imino]methyl}phenol. National Center for Biotechnology Information. Available at: [Link]

  • National Institutes of Health (NIH). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Center for Biotechnology Information. Available at: [Link]

  • Taylor & Francis Online. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. ResearchGate. Available at: [Link]

  • SIELC Technologies. Separation of 4-((2,4-Diamino-5-methylphenyl)amino)phenol on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

Sources

Application Note: Strategies and Protocols for Growing X-ray Quality Single Crystals of 4-{[(4-Methylphenyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise determination of a molecule's three-dimensional structure is fundamental to understanding its function, a cornerstone of modern drug development and materials science. Single-crystal X-ray diffraction remains the definitive method for this task, yet its success is entirely contingent on the availability of high-quality single crystals.[1][2] This application note provides a detailed guide for growing single crystals of the target compound 4-{[(4-Methylphenyl)amino]methyl}phenol, suitable for crystallographic analysis. We move beyond simple procedural lists to explain the causal science behind experimental choices, empowering researchers to troubleshoot and adapt these methods. The protocols described herein—Slow Evaporation, Slow Cooling, and Vapor Diffusion—are presented as self-validating systems, grounded in established crystallographic principles.

Foundational Principles of X-ray Quality Crystal Growth

Growing a single crystal is an exercise in controlled precipitation. The objective is to guide molecules from a disordered state in solution to a highly ordered, three-dimensional lattice slowly and methodically. This process is governed by three key concepts:

  • Supersaturation: A solution is supersaturated when it contains more dissolved solute than can be accommodated at equilibrium. This thermodynamically unstable state is the essential driving force for crystallization.[3] All techniques described aim to achieve a state of gentle, sustained supersaturation.

  • Nucleation: This is the initial formation of a stable, microscopic crystalline core from the supersaturated solution. The goal is to limit the number of nucleation events; too many nucleation sites result in a shower of tiny, unusable microcrystals.[4] Factors like dust, scratches on the glassware, or mechanical shock can induce unwanted nucleation.[4][5]

  • Growth: Once a nucleus has formed, it grows by the orderly addition of more molecules from the solution. The highest quality crystals—those with minimal defects and sharp diffraction—are grown slowly, allowing each molecule to find its optimal position in the crystal lattice.[3][6] Rapid growth often traps solvent or impurities, leading to a disordered and poorly diffracting crystal.[7]

A critical, non-negotiable prerequisite for any crystallization attempt is the purity of the starting material. Impurities can disrupt the crystal lattice or inhibit growth altogether. A purity of at least 90-95% is strongly recommended as a starting point.[8][9]

Physicochemical Profile of 4-{[(4-Methylphenyl)amino]methyl}phenol

A rational approach to crystallization begins with an analysis of the target molecule's structure.

Molecular Structure:

The molecule possesses several key features that dictate its intermolecular interactions and, consequently, its crystallization behavior:

  • Hydrogen Bond Donors: The phenolic hydroxyl (-OH) group and the secondary amine (-NH-) group are potent hydrogen bond donors.

  • Hydrogen Bond Acceptors: The oxygen atom of the phenol and the nitrogen atom of the amine can act as hydrogen bond acceptors.

  • Aromatic Systems: The two phenyl rings can engage in π-π stacking interactions.

These features suggest that hydrogen bonding will be a dominant force in the crystal packing. Therefore, the choice of solvent is paramount, as solvent molecules can compete for these hydrogen bonding sites and either facilitate or inhibit crystal formation.[8]

PropertyValueSource
Molecular FormulaC₁₄H₁₅NO[10]
Molecular Weight213.27 g/mol [10]
Hydrogen Bond Donors2[10]
Hydrogen Bond Acceptors2[10]

A Systematic Workflow for Crystallization

A haphazard approach to crystallization wastes time and valuable material. We recommend a systematic workflow to efficiently identify suitable crystallization conditions.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Method Selection & Optimization cluster_3 Phase 4: Analysis Purity Purity Assessment (>95% Recommended) Screening Solvent Solubility Screening Purity->Screening Methods Select Method Screening->Methods Evap Slow Evaporation Methods->Evap Cool Slow Cooling Methods->Cool Vapor Vapor Diffusion Methods->Vapor Harvest Harvest & Mount Crystal Evap->Harvest Cool->Harvest Vapor->Harvest Analysis X-ray Diffraction Analysis Harvest->Analysis

Caption: Systematic workflow for single crystal growth.

Protocol: Comprehensive Solvent Screening

Objective: To identify solvents in which the compound has moderate solubility ("sparingly soluble"), which are the best candidates for crystallization experiments.

Materials:

  • 4-{[(4-Methylphenyl)amino]methyl}phenol (high purity)

  • Set of small, clean glass vials (e.g., 1-2 mL)

  • A selection of analytical grade solvents (see table below)

  • Vortex mixer

  • Pipettes

Procedure:

  • Place a small, consistent amount of the compound (e.g., 2-5 mg) into each labeled vial.

  • Add a small volume of the first solvent (e.g., 0.1 mL) to the corresponding vial.

  • Vortex the vial for 30-60 seconds. Observe the solubility.

  • If the compound dissolves completely, it is "very soluble" in that solvent. This solvent is a poor choice for primary crystallization but may be useful as the "good" solvent in a diffusion setup.

  • If the compound does not dissolve at all, it is "insoluble." This solvent may be a candidate for an anti-solvent in diffusion methods.

  • If the compound partially dissolves, add the solvent dropwise (e.g., 0.1 mL at a time), vortexing after each addition, until the solid just dissolves. Record the total volume. This indicates "moderate solubility" and is an excellent candidate for slow evaporation or slow cooling experiments.

  • Repeat for all solvents.

Table of Suggested Screening Solvents:

SolventClassRationale
MethanolProtic, PolarCan engage in H-bonding.
EthanolProtic, PolarSimilar to methanol, lower volatility.
IsopropanolProtic, PolarBulkier alcohol, may alter packing.
AcetonitrileAprotic, PolarPolar but cannot donate H-bonds.
Ethyl AcetateAprotic, Mid-PolarityA common and effective solvent for many organic compounds.[7][8]
AcetoneAprotic, PolarVolatile, use with caution for evaporation.[8]
Tetrahydrofuran (THF)Aprotic, Mid-PolarityCan sometimes lead to oils, but also good crystals.[7]
TolueneAromatic, Non-Polarπ-π interactions with the compound's rings are possible.[7][8]
DichloromethaneAprotic, Mid-PolarityHighly volatile; crystals may crack upon drying.[7]
Heptane / HexaneNon-PolarLikely to be an anti-solvent.

Detailed Crystallization Protocols

Based on the results of the solvent screen, proceed with the following methods. It is advisable to set up multiple experiments in parallel using different conditions.

Method A: Slow Evaporation

This is often the simplest method.[5][11] It is best suited for solvents where the compound has moderate solubility and the solvent itself is not excessively volatile.

Protocol:

  • Prepare a near-saturated solution of the compound in a chosen solvent (identified from the screening) in a clean vial. If there are any undissolved particulates, filter the solution through a syringe filter into a clean crystallization vessel.

  • Cover the vial. To control the rate of evaporation, either use a cap that is not screwed on tightly or cover the opening with paraffin film or aluminum foil and pierce it with 1-3 small holes using a needle.[3][8]

  • Place the vial in a location free from vibration and significant temperature fluctuations.

  • Allow the solvent to evaporate slowly over several days to weeks.[12] Do not disturb the vial.[9] Patience is critical.[4]

Scientist's Rationale: The slow removal of solvent gradually increases the concentration, pushing the solution into a state of gentle supersaturation where nucleation and growth can occur.[3][12] The fewer holes in the cap, the slower the evaporation and, generally, the better the resulting crystals.[7]

Method B: Slow Cooling

This technique is ideal for compounds that exhibit a significant increase in solubility at higher temperatures.

Protocol:

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-60°C). Do not boil the solvent. Ensure all solid material is dissolved.

  • Cover the vial tightly.

  • Place the hot vial into an insulated container, such as a large beaker filled with hot water or a Styrofoam box, to ensure the cooling process is very slow.[3][8]

  • Allow the container to cool to room temperature undisturbed over 24-48 hours.

  • For further crystal growth, the vial can then be transferred to a refrigerator (4°C) or freezer (-20°C), provided the solvent does not freeze.[9]

Scientist's Rationale: As the solution slowly cools, the solubility of the compound decreases. The solution becomes supersaturated, initiating crystallization. Rapid cooling causes massive, simultaneous nucleation, resulting in a useless powder.[8][13] The insulated container is the key to achieving the slow temperature gradient required for growing large, single crystals.

Method C: Vapor Diffusion

This is arguably the most elegant and often most successful method, particularly when only small amounts of material are available.[8][9] It relies on the slow diffusion of an "anti-solvent" vapor into the solution.

G cluster_diffusion Vapor Diffusion Process setup Outer Vial (Sealed) Anti-Solvent Pool Inner Vial Solution: Compound + Solvent Anti-Solvent\nVapor Anti-Solvent Vapor Solution Solution Anti-Solvent\nVapor->Solution

Caption: Vial-in-vial setup for vapor diffusion.

Protocol:

  • Dissolve the compound (5-10 mg) in a small amount of a "good" solvent (one in which it is quite soluble) in a small, open container (e.g., a 0.5 mL vial).

  • Place this inner vial inside a larger vial or jar (e.g., a 4 mL vial).

  • Add a larger volume (e.g., 1-2 mL) of a volatile "anti-solvent" (a solvent in which the compound is insoluble) to the outer vial, ensuring the level is below the top of the inner vial.

  • Seal the outer vial tightly and leave it in an undisturbed location.[12]

  • Crystals should form in the inner vial over several days to weeks.

Table of Potential Solvent/Anti-Solvent Pairs:

"Good" Solvent (Inner Vial)"Anti-Solvent" (Outer Vial)Rationale
DichloromethanePentane or HexaneClassic pairing of a polar solvent and non-polar anti-solvent.
TolueneHeptane or PentaneUses an aromatic solvent with a non-polar anti-solvent.
MethanolDiethyl EtherPairing a polar, protic solvent with a less polar anti-solvent.
Ethyl AcetateHexaneA versatile mid-polarity solvent paired with a non-polar anti-solvent.

Scientist's Rationale: The more volatile anti-solvent slowly evaporates and its vapor diffuses into the solvent in the inner vial.[3] This gradually changes the composition of the solvent system, decreasing the compound's solubility and inducing slow, controlled crystallization.[12] This method provides one of the most gentle pathways to supersaturation.

Crystal Harvesting and Evaluation

Once crystals of a suitable size (ideally 0.1-0.3 mm in each dimension) have formed, they must be harvested carefully.[3]

  • Use a nylon loop or a pipette with the tip cut off to gently remove a crystal from the mother liquor.

  • Quickly wick away excess solvent with the edge of a paper towel.

  • Mount the crystal on a goniometer head for analysis.

  • A high-quality crystal will typically appear clear with sharp edges and faces when viewed under a microscope. It should exhibit sharp extinction when viewed between crossed polarizers.

The ultimate measure of success is the quality of the diffraction data obtained. Key indicators include the diffraction resolution, signal-to-noise ratio (I/σI), and R-factors from the structural refinement.[14][15]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not sufficiently supersaturated; compound is too soluble.Allow more solvent to evaporate; use a more volatile anti-solvent; cool the solution to a lower temperature.
"Oiling Out" Compound is too soluble; concentration is too high; solution cooled too quickly.Use a less effective solvent; start with a more dilute solution; slow down the process (slower evaporation/cooling).[7][8]
Powder / Microcrystals Nucleation rate is too high; supersaturation was achieved too rapidly.Slow down the crystallization process (use fewer holes, a better insulated container, or a less volatile anti-solvent); filter the stock solution to remove dust.
Twinned or Aggregated Crystals Growth rate is too fast; too many nucleation sites close together.Further slow down the rate of crystallization; try a different solvent system that may favor a different crystal packing arrangement.

References

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2132-2155. [Link]

  • Dunitz, J. D. (n.d.). Growing Quality Crystals. MIT Department of Chemistry. [Link]

  • Dinger, M. (2015). Crystal Growing Tips. University of Florida Center for X-ray Crystallography. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(3). [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Crystallisation Techniques. (2006). University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Hunter, A. (n.d.). Youngstown State University X-Ray Structure Analysis Lab Manual: A Beginner's Introduction Chapter XIV: Growing Crystals. ResearchGate. [Link]

  • Maes, D., et al. (2008). Toward a Definition of X-ray Crystal Quality. Crystal Growth & Design, 8(1), 123-129. [Link]

  • Wenzel, M., et al. (2017). What Makes a Branched Aromatic Compound a Crystallization Chaperone? Insights from a Comparison of Three Organic Scaffolds. Chemistry – A European Journal, 23(72), 18274-18281. [Link]

  • Chemistry LibreTexts. (2022). 3.4B: Cooling Slowly. [Link]

  • Perles, J. (Ed.). (n.d.). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3647855, 4-{[(4-Methylphenyl)amino]methyl}phenol. [Link]

  • Arkhipova, V., et al. (2017). Analysis of the quality of crystallographic data and the limitations of structural models. The Journal of General Physiology, 149(5), 561-567. [Link]

  • Wikipedia. (2024). Single crystal. [Link]

  • Azmir, J., et al. (2013). Extraction of phenolic compounds: A review. Journal of Food Engineering, 117(4), 426-436. [Link]

  • Maes, D., et al. (2008). Toward a Definition of X-ray Crystal Quality. ResearchGate. [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. [Link]

  • Raj, C. D., et al. (2018). Crystal Characterization Techniques. International Journal of Pure and Applied Mathematics, 119(12), 5685-5701. [Link]

  • Organic Chemistry. (2020, December 12). How to Grow Single Crystals [Video]. YouTube. [Link]

  • ChemSurvival. (2012, July 6). Slow Cooling During Recrystallization [Video]. YouTube. [Link]

  • Du, D., et al. (2014). Crystallization of Membrane Proteins by Vapor Diffusion. In Methods in Molecular Biology (Vol. 1140, pp. 241-255). Humana Press. [Link]

  • Wikipedia. (2024). X-ray crystallography. [Link]

  • Kumar, R. M., et al. (2016). Growth and characterization of nonlinear optical single crystals. Bulletin of Materials Science, 39(3), 717-723. [Link]

Sources

Application Notes and Protocols for In Vitro Bioactivity Testing of 4-{[(4-Methylphenyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactive Potential of a Novel Phenolic Compound

4-{[(4-Methylphenyl)amino]methyl}phenol, a molecule featuring a phenol group linked to a secondary amine moiety, presents an intriguing scaffold for biological investigation.[1][2] The phenolic hydroxyl group is a well-known pharmacophore associated with antioxidant properties, capable of neutralizing free radicals through hydrogen atom or single-electron transfer mechanisms.[3] Furthermore, the overall structure bears resemblance to scaffolds found in compounds with anti-inflammatory, anticancer, and enzyme-inhibitory activities. These structural alerts warrant a systematic in vitro evaluation to elucidate the bioactivity profile of this compound, providing a foundation for its potential development as a therapeutic agent.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining detailed protocols for a panel of in vitro assays to characterize the bioactivity of 4-{[(4-Methylphenyl)amino]methyl}phenol. The selection of assays is based on the structural characteristics of the molecule, targeting key cellular processes such as oxidative stress, inflammation, cell proliferation, and specific enzyme functions. Each protocol is designed to be a self-validating system, incorporating necessary controls and clear data interpretation guidelines to ensure scientific rigor and trustworthiness.

I. Preliminary Considerations: Compound Handling and Characterization

Prior to initiating any bioactivity screening, it is imperative to ensure the purity and proper handling of the test compound, 4-{[(4-Methylphenyl)amino]methyl}phenol.

  • Purity Assessment: The purity of the compound should be determined using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[4] Impurities could lead to misleading results in biological assays.

  • Solubility Testing: The solubility of the compound in various solvents (e.g., DMSO, ethanol, aqueous buffers) must be established to prepare appropriate stock solutions for the assays.

  • Stock Solution Preparation: A concentrated stock solution (e.g., 10-50 mM) should be prepared in a suitable solvent, typically DMSO, and stored at -20°C or -80°C to maintain stability. Serial dilutions are then made from this stock solution for individual experiments.

II. Assessment of Antioxidant Activity

The presence of a phenolic hydroxyl group strongly suggests potential antioxidant activity. The following assays are recommended to evaluate the radical scavenging and reducing capabilities of 4-{[(4-Methylphenyl)amino]methyl}phenol.

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Scientific Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.[5] The degree of discoloration is proportional to the scavenging activity of the compound.[5]

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Test_Compound Prepare serial dilutions of 4-{[(4-Methylphenyl)amino]methyl}phenol Mix Mix test compound/control with DPPH solution Test_Compound->Mix DPPH_Solution Prepare fresh DPPH solution in methanol DPPH_Solution->Mix Control Prepare positive control (e.g., Ascorbic Acid) Control->Mix Incubate Incubate in the dark (e.g., 30 minutes at RT) Mix->Incubate Measure Measure absorbance at ~517 nm Incubate->Measure Calculate Calculate % inhibition and IC50 Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of 4-{[(4-Methylphenyl)amino]methyl}phenol (e.g., 1, 10, 25, 50, 100 µg/mL) in methanol.

    • Prepare a positive control solution (e.g., Ascorbic acid or Trolox) at similar concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test compound or control solution to respective wells.

    • Add 100 µL of the DPPH solution to all wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Data Presentation:

CompoundConcentration (µg/mL)% DPPH ScavengingIC50 (µg/mL)
4-{[(4-Methylphenyl)amino]methyl}phenol1DataCalculated
10Data
25Data
50Data
100Data
Ascorbic Acid (Positive Control)ConcentrationsDataCalculated

III. Evaluation of Anti-inflammatory Potential

Chronic inflammation is implicated in numerous diseases. The ability of 4-{[(4-Methylphenyl)amino]methyl}phenol to modulate inflammatory pathways can be assessed by targeting key enzymes like cyclooxygenases (COX).

A. In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Scientific Principle: This assay determines the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[6][7][8] The assay measures the peroxidase component of COX activity, where a probe is oxidized in the presence of arachidonic acid to produce a fluorescent or colorimetric signal.[9][10]

Experimental Workflow:

COX_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Test_Compound Prepare dilutions of 4-{[(4-Methylphenyl)amino]methyl}phenol Preincubation Pre-incubate enzyme with test compound/control Test_Compound->Preincubation Enzyme Prepare COX-1 and COX-2 enzyme solutions Enzyme->Preincubation Controls Prepare positive controls (e.g., Celecoxib for COX-2) Controls->Preincubation Initiation Initiate reaction with arachidonic acid and probe Preincubation->Initiation Incubate Incubate at 37°C Initiation->Incubate Measure Measure fluorescence or absorbance Incubate->Measure Calculate Calculate % inhibition and IC50 for COX-1 and COX-2 Measure->Calculate

Caption: Workflow for the in vitro COX inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Use a commercial COX inhibitor screening kit (fluorometric or colorimetric) for reliable results.[9][10]

    • Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.

    • Prepare a range of concentrations of 4-{[(4-Methylphenyl)amino]methyl}phenol.

    • Prepare positive controls: a non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib).[7]

  • Assay Procedure (Fluorometric):

    • In a 96-well black microplate, add the test compound or control to the respective wells.

    • Add the COX-1 or COX-2 enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of arachidonic acid (substrate) and a fluorescent probe.

    • Incubate at 37°C for 5-10 minutes.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm).

    • Calculate the percentage of COX inhibition for each concentration.

    • Determine the IC50 values for both COX-1 and COX-2.

    • Calculate the COX-2 selectivity index (SI = IC50 COX-1 / IC50 COX-2). A higher SI value indicates greater selectivity for COX-2.

Data Presentation:

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)COX-2 Selectivity Index (SI)
4-{[(4-Methylphenyl)amino]methyl}phenolCalculatedCalculatedCalculated
Indomethacin (Non-selective Control)CalculatedCalculatedCalculated
Celecoxib (COX-2 Selective Control)CalculatedCalculatedCalculated

IV. Assessment of Antiproliferative and Cytotoxic Effects

Evaluating the effect of 4-{[(4-Methylphenyl)amino]methyl}phenol on cell viability is crucial for identifying potential anticancer activity or general toxicity.[11][12][13]

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Scientific Principle: This colorimetric assay measures the metabolic activity of cells.[14] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.[14]

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_reaction MTT Reaction cluster_measurement Measurement & Analysis Seed_Cells Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plate Incubate_Adherence Incubate for 24h for cell adherence Seed_Cells->Incubate_Adherence Treat Treat cells with various concentrations of 4-{[(4-Methylphenyl)amino]methyl}phenol Incubate_Adherence->Treat Incubate_Treatment Incubate for 24-72h Treat->Incubate_Treatment Add_MTT Add MTT solution to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h (formazan formation) Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO, isopropanol) Incubate_MTT->Solubilize Measure Measure absorbance at ~570 nm Solubilize->Measure Calculate Calculate % cell viability and IC50 Measure->Calculate

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

    • Remove the old media and add fresh media containing serial dilutions of 4-{[(4-Methylphenyl)amino]methyl}phenol. Include untreated control wells and a positive control (e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

    • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

    • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

    • Calculate the percentage of cell viability: % Cell Viability = (Abs_sample / Abs_control) * 100

    • Determine the IC50 value, the concentration that reduces cell viability by 50%.

Data Presentation:

Cell LineTreatment Duration (h)IC50 of 4-{[(4-Methylphenyl)amino]methyl}phenol (µM)IC50 of Doxorubicin (µM)
MCF-724CalculatedCalculated
48CalculatedCalculated
72CalculatedCalculated
A54924CalculatedCalculated
48CalculatedCalculated
72CalculatedCalculated

V. Assessment of Specific Enzyme Inhibition

The structural features of 4-{[(4-Methylphenyl)amino]methyl}phenol may allow it to interact with the active sites of specific enzymes. Tyrosinase is a key enzyme in melanin synthesis and is a target for developing skin-lightening agents.

A. Mushroom Tyrosinase Inhibition Assay

Scientific Principle: This assay measures the ability of a compound to inhibit the activity of mushroom tyrosinase, which catalyzes the oxidation of L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor of melanin.[15][16] The formation of dopachrome, an orange/red colored product, is monitored spectrophotometrically.[17]

Experimental Workflow:

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Test_Compound Prepare dilutions of 4-{[(4-Methylphenyl)amino]methyl}phenol Preincubation Pre-incubate enzyme with test compound/control Test_Compound->Preincubation Enzyme Prepare mushroom tyrosinase solution in phosphate buffer Enzyme->Preincubation Control Prepare positive control (e.g., Kojic Acid) Control->Preincubation Initiation Initiate reaction with L-tyrosine (substrate) Preincubation->Initiation Incubate Incubate at 25-37°C Initiation->Incubate Measure Measure absorbance at ~475-490 nm Incubate->Measure Calculate Calculate % inhibition and IC50 Measure->Calculate

Sources

Application Notes and Protocols for the Evaluation of 4-{[(4-Methylphenyl)amino]methyl}phenol as a Potential Antioxidant

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the investigation of 4-{[(4-Methylphenyl)amino]methyl}phenol as a novel antioxidant agent. While specific experimental data on this compound is emerging, this guide furnishes researchers with the foundational knowledge, theoretical framework, and detailed experimental protocols necessary to thoroughly characterize its antioxidant potential. The protocols described herein are established, validated methods for assessing antioxidant capacity, applicable to a wide range of phenolic compounds. This guide is intended to empower researchers to generate robust and reproducible data, facilitating the evaluation of this compound for applications in pharmaceuticals, nutraceuticals, and materials science.

Introduction: The Scientific Rationale for Investigating 4-{[(4-Methylphenyl)amino]methyl}phenol as an Antioxidant

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.

Phenolic compounds are a well-established class of antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group, thereby neutralizing free radicals. The chemical structure of 4-{[(4-Methylphenyl)amino]methyl}phenol, featuring a phenolic hydroxyl group and an amino moiety, suggests a strong potential for antioxidant activity. The presence of the electron-donating methyl group on the phenyl ring may further enhance its radical scavenging capacity.

Chemical Structure of 4-{[(4-Methylphenyl)amino]methyl}phenol:

Source: PubChem CID 3647855[1]

This guide will detail the theoretical underpinnings of its potential antioxidant mechanisms and provide step-by-step protocols for its empirical validation.

Proposed Antioxidant Mechanism of Action

The antioxidant activity of phenolic compounds is primarily attributed to their ability to act as free radical scavengers through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.[2][3]

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thus quenching the radical's reactivity. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it less reactive than the initial free radical.

Single Electron Transfer (SET)

In the SET mechanism, the phenolic compound donates an electron to the free radical, forming a radical cation and an anion. The radical cation can then be deprotonated.

The presence of the amino group in 4-{[(4-Methylphenyl)amino]methyl}phenol could also contribute to its antioxidant activity, potentially through synergistic effects with the phenolic hydroxyl group.

Diagram: Proposed Antioxidant Mechanism

G cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) A 4-{[(4-Methylphenyl)amino]methyl}phenol (Ar-OH) C Phenoxyl Radical (Ar-O•) A->C Donates H• B Free Radical (R•) D Neutralized Molecule (RH) B->D Accepts H• E 4-{[(4-Methylphenyl)amino]methyl}phenol (Ar-OH) G Radical Cation (Ar-OH•+) E->G Donates e- F Free Radical (R•) H Anion (R-) F->H Accepts e-

Caption: Proposed antioxidant mechanisms of 4-{[(4-Methylphenyl)amino]methyl}phenol.

In Vitro Antioxidant Activity Assays

A battery of in vitro assays should be employed to comprehensively characterize the antioxidant profile of 4-{[(4-Methylphenyl)amino]methyl}phenol. These assays are based on different reaction mechanisms and provide complementary information.[4]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common and straightforward methods for determining antioxidant activity.[5][6] The principle of this assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.

Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a stock solution of 4-{[(4-Methylphenyl)amino]methyl}phenol in a suitable solvent (e.g., ethanol or methanol) at a concentration of 1 mg/mL.

    • Prepare a 0.1 mM solution of DPPH in the same solvent.

    • Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in the solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the test compound dilutions or the standard.

    • As a control, add 100 µL of the solvent to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

Diagram: DPPH Assay Workflow

G prep Prepare DPPH Solution (0.1 mM) mix Mix DPPH with Sample/Standard in 96-well plate prep->mix sample_prep Prepare Sample and Standard Dilutions sample_prep->mix incubate Incubate in Dark (30 min, RT) mix->incubate read Measure Absorbance (517 nm) incubate->read calc Calculate % Scavenging and IC50 read->calc

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.

Protocol: ABTS Radical Cation Scavenging Assay

  • Reagent Preparation:

    • Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compound and a standard antioxidant.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of the test compound dilutions or the standard.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using a similar formula to the DPPH assay.

    • Determine the IC50 value.

AssayPrincipleWavelengthStandardKey Advantage
DPPH H-atom donation517 nmAscorbic Acid, TroloxSimple, rapid
ABTS Electron donation734 nmTroloxApplicable to hydrophilic and lipophilic compounds

Cellular Antioxidant Activity (CAA) Assay

While in vitro chemical assays are useful for initial screening, they do not fully reflect the biological activity of an antioxidant. Cellular antioxidant assays provide a more biologically relevant measure of antioxidant efficacy by accounting for factors such as cell uptake, metabolism, and localization. [7][8][9][10]The CAA assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), to measure the intracellular antioxidant activity.

Protocol: Cellular Antioxidant Activity (CAA) Assay

  • Cell Culture:

    • Seed a suitable cell line (e.g., HepG2) in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with various concentrations of 4-{[(4-Methylphenyl)amino]methyl}phenol and a standard antioxidant (e.g., quercetin) for 1 hour.

    • Add DCFH-DA solution to the wells and incubate for 1 hour.

    • Induce oxidative stress by adding a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot.

    • Calculate the CAA value using the following formula:

      where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Diagram: Cellular Antioxidant Assay Workflow

G cell_culture Culture Cells to Confluence in 96-well plate treatment Treat Cells with Sample/Standard cell_culture->treatment probe_loading Load Cells with DCFH-DA treatment->probe_loading stress_induction Induce Oxidative Stress (AAPH) probe_loading->stress_induction fluorescence_reading Measure Fluorescence (Ex: 485 nm, Em: 538 nm) stress_induction->fluorescence_reading data_analysis Calculate CAA Units fluorescence_reading->data_analysis

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Data Interpretation and Further Steps

A comprehensive evaluation of 4-{[(4-Methylphenyl)amino]methyl}phenol's antioxidant potential requires a multi-faceted approach.

  • Comparative Analysis: The antioxidant activity of the test compound should be compared to well-known standards to gauge its relative potency.

  • Structure-Activity Relationship: If derivatives of the compound are synthesized, a structure-activity relationship (SAR) study can provide insights into the chemical features essential for its antioxidant activity.

  • Mechanism Elucidation: Further experiments, such as electron spin resonance (ESR) spectroscopy, can be employed to definitively identify the radical scavenging mechanism.

  • In Vivo Studies: Promising in vitro results should be followed by in vivo studies in appropriate animal models to assess the compound's bioavailability, efficacy, and safety in a physiological context.

Conclusion

This application note provides a robust framework for the systematic evaluation of 4-{[(4-Methylphenyl)amino]methyl}phenol as a potential antioxidant. By following the detailed protocols and considering the principles of antioxidant action, researchers can generate high-quality data to support its further development in various scientific and industrial applications. The unique structural features of this compound warrant a thorough investigation into its antioxidant properties, which may reveal a novel and potent agent in the fight against oxidative stress-related pathologies.

References

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. [Link]

  • (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. [Link]

  • Proposed mechanism for polymerization of 4-methylphenol. ResearchGate. [Link]

  • Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. PMC - NIH. [Link]

  • In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia. BMC Complementary and Alternative Medicine. [Link]

  • 4-{[(4-Methylphenyl)amino]methyl}phenol. PubChem. [Link]

  • OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc. [Link]

  • Cellular Antioxidant Activity Assay. Kamiya Biomedical Company. [Link]

  • Total phenolic content and in vitro evaluation of antioxidant activity of ethanol extract of Ganoderma amboinense. njppp. [Link]

  • Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. ResearchGate. [Link]

  • IN-VITRO ANTIOXIDANT ACTIVITY AND ESTIMATION OF TOTAL PHENOLIC CONTENT IN METHANOLIC EXTRACT OF BACOPA MONNIERA. Rasayan Journal of Chemistry. [Link]

  • Recent Advances in Natural Polyphenol Research. MDPI. [Link]

  • Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. PMC. [Link]

  • (PDF) Antioxidant activity, total polyphenol content and methylxantine ratio in four materials of Theobroma cacao L. fromTolima, Colombia. ResearchGate. [Link]

  • Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI. [Link]

  • Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. MDPI. [Link]

  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers. [Link]

  • In-vitro Evaluation of Antioxidant Activity and Phenolic Content of Costus speciosus (Koen) J.E. Sm. PubMed Central. [Link]

  • 4-{(E)-[(4-methylphenyl)imino]methyl}phenol. PubChem. [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. NIH. [Link]

  • Selection of 2,6-di-tert-butyl-4-methylphenol and high purity alkylated phenyl-α-naphthylamine and their synergy antioxidation mechanism in insulation oil. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-{[(4-Methylphenyl)amino]methyl}phenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-{[(4-Methylphenyl)amino]methyl}phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important reductive amination reaction. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your synthesis, ensuring high yield and purity.

I. Reaction Overview: The Chemistry Behind the Synthesis

The synthesis of 4-{[(4-Methylphenyl)amino]methyl}phenol is typically achieved through the reductive amination of 4-hydroxybenzaldehyde with p-toluidine. This reaction proceeds in two key stages:

  • Imine Formation: The carbonyl group of 4-hydroxybenzaldehyde reacts with the primary amine of p-toluidine to form a Schiff base, also known as an imine. This is a reversible reaction and is often catalyzed by a mild acid.[1][2]

  • Reduction: The resulting imine is then reduced to the desired secondary amine, 4-{[(4-Methylphenyl)amino]methyl}phenol, using a suitable reducing agent.

The overall reaction is a powerful method for forming carbon-nitrogen bonds.[3]

Reductive_Amination_Pathway Reactants 4-Hydroxybenzaldehyde + p-Toluidine Imine Imine Intermediate (Schiff Base) Reactants->Imine Imine Formation (Reversible) Product 4-{[(4-Methylphenyl)amino]methyl}phenol Imine->Product Reduction

Caption: Reductive amination pathway for 4-{[(4-Methylphenyl)amino]methyl}phenol synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Question 1: My reaction is showing low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low conversion is a frequent issue and can stem from several factors related to the equilibrium of imine formation and the efficacy of the reduction step.

  • Inefficient Imine Formation: The initial formation of the imine from 4-hydroxybenzaldehyde and p-toluidine is a reversible equilibrium reaction. To drive the reaction towards the imine, it is crucial to remove the water that is formed as a byproduct.[4]

    • Solution:

      • Azeotropic Removal of Water: If your solvent system allows (e.g., toluene), use a Dean-Stark apparatus to continuously remove water.[4]

      • Drying Agents: Incorporate a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) into the reaction mixture.

  • Sub-optimal pH: Imine formation is typically catalyzed by mild acid.[2] However, if the pH is too low, the amine nucleophile (p-toluidine) will be protonated, rendering it non-nucleophilic and halting the reaction.[5]

    • Solution:

      • Catalytic Acid: Add a catalytic amount of a weak acid, such as acetic acid (a few drops), to facilitate the reaction.[1]

      • pH Monitoring: If possible, monitor the pH of the reaction mixture and maintain it in the weakly acidic range (pH 4-5).

  • Ineffective Reduction: The choice and handling of the reducing agent are critical.

    • Solution:

      • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common and cost-effective choice. However, it can also reduce the starting aldehyde. To circumvent this, the imine should be allowed to form completely before the addition of NaBH₄.[5][6] A milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) can be used, as they are less likely to reduce the aldehyde under neutral or mildly acidic conditions.[5][6]

      • Fresh Reducing Agent: Ensure your reducing agent is fresh and has been stored under anhydrous conditions.

Question 2: I am observing a significant amount of a side product that I suspect is 4-hydroxybenzyl alcohol. Why is this happening and how can I prevent it?

Answer:

The formation of 4-hydroxybenzyl alcohol is a classic side reaction in reductive aminations where the starting aldehyde is reduced before it can form the imine.

  • Cause: This occurs when the reducing agent is too reactive towards the aldehyde under the given reaction conditions. Sodium borohydride (NaBH₄), if added prematurely or in large excess, can readily reduce the aldehyde.[5][6]

  • Prevention:

    • Stepwise Procedure: A robust method is to perform the reaction in two distinct steps. First, allow the imine to form by stirring the 4-hydroxybenzaldehyde and p-toluidine together for a period (e.g., 1-2 hours) before introducing the reducing agent.[7]

    • Use a Milder Reducing Agent: As mentioned previously, switching to a milder reducing agent like NaBH₃CN or STAB can significantly minimize the reduction of the starting aldehyde.[5][6]

Question 3: My final product is contaminated with a higher molecular weight impurity. What could this be and how do I avoid it?

Answer:

A common higher molecular weight impurity in this reaction is the tertiary amine, formed by the dialkylation of the p-toluidine.

  • Cause: This happens when the newly formed secondary amine product, 4-{[(4-Methylphenyl)amino]methyl}phenol, reacts with another molecule of 4-hydroxybenzaldehyde to form a new iminium ion, which is then reduced. This is more prevalent if there is an excess of the aldehyde.

  • Prevention:

    • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the amine (p-toluidine) relative to the aldehyde can help minimize dialkylation.

    • Stepwise Addition: Adding the aldehyde slowly to the solution of the amine can also help to maintain a low concentration of the aldehyde, thus disfavoring the second alkylation.

III. Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 4-{[(4-Methylphenyl)amino]methyl}phenol.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
4-Hydroxybenzaldehyde122.12101.22 g
p-Toluidine107.15111.18 g
Methanol (anhydrous)--50 mL
Sodium Borohydride37.83150.57 g
Acetic Acid (glacial)60.05catalytic2-3 drops

Procedure:

  • Imine Formation:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 4-hydroxybenzaldehyde (1.22 g, 10 mmol) and p-toluidine (1.18 g, 11 mmol).

    • Add 50 mL of anhydrous methanol and 2-3 drops of glacial acetic acid.

    • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the formation of the imine (a new, less polar spot should appear).[1]

  • Reduction:

    • Cool the reaction mixture in an ice bath to 0-5 °C.

    • Slowly add sodium borohydride (0.57 g, 15 mmol) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until TLC analysis indicates the disappearance of the imine intermediate.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of 20 mL of water.

    • Reduce the volume of methanol under reduced pressure.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[4]

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-{[(4-Methylphenyl)amino]methyl}phenol.[4]

Experimental_Workflow cluster_0 Imine Formation cluster_1 Reduction cluster_2 Work-up and Purification A 1. Combine 4-hydroxybenzaldehyde, p-toluidine, and methanol B 2. Add catalytic acetic acid A->B C 3. Stir at room temperature for 1-2 hours B->C D 4. Monitor by TLC C->D E 5. Cool to 0-5 °C D->E Proceed to reduction F 6. Add NaBH4 portion-wise E->F G 7. Stir at room temperature for 2-3 hours F->G H 8. Monitor by TLC G->H I 9. Quench with water H->I Proceed to work-up J 10. Remove methanol I->J K 11. Extract with ethyl acetate J->K L 12. Dry and concentrate K->L M 13. Purify by chromatography or recrystallization L->M

Caption: A step-by-step experimental workflow for the synthesis of 4-{[(4-Methylphenyl)amino]methyl}phenol.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a different solvent for this reaction?

A1: Yes, other polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) can be used, especially if you are using a water-sensitive reducing agent like STAB.[6] The choice of solvent can influence reaction rates and solubility of reagents.

Q2: How do I know when the imine formation is complete?

A2: Thin Layer Chromatography (TLC) is the most convenient method.[1] You should see the consumption of the starting aldehyde and the appearance of a new spot corresponding to the imine. The imine is typically less polar than the starting aldehyde.

Q3: Is it necessary to perform the reaction under an inert atmosphere?

A3: While not strictly necessary for this specific reaction, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent potential oxidation of the phenolic group, especially if the reaction is run for an extended period or at elevated temperatures.

Q4: What are the expected spectroscopic data for the final product?

A4: For 4-{[(4-Methylphenyl)amino]methyl}phenol (C₁₄H₁₅NO), you would expect to see characteristic signals in ¹H NMR, ¹³C NMR, and IR spectroscopy. The PubChem entry for this compound (CID 3647855) can be a useful reference for expected spectral data.[8]

V. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Mechanisms. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • BenchChem. (2025). Synthesis of 3-((4-methylphenyl)amino)phenol: A Technical Guide. Retrieved from BenchChem website.

  • Google Patents. (1980). DE3025805A1 - METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Khan, I., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Institutes of Health.

  • ResearchGate. (n.d.). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

  • Google Patents. (n.d.). CN103508908A - Preparation method for 4-amino-3-methylphenol.

  • ResearchGate. (2013). Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base.

  • PubChem. (n.d.). 4-{[(4-Methylphenyl)amino]methyl}phenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.

  • RSC Publishing. (2021). Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts.

  • Redalyc. (n.d.). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin.

  • Google Patents. (n.d.). US1973472A - Purification of methyl-para-amino phenol.

  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN.

  • Thieme. (n.d.). Reduction of Imines and Reductive Amination of Aldehydes and Ketones.

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.

Sources

troubleshooting solubility problems of 4-{[(4-Methylphenyl)amino]methyl}phenol in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting Solubility Challenges for Researchers and Drug Development Professionals

Introduction

Welcome to the technical support guide for 4-{[(4-Methylphenyl)amino]methyl}phenol (CAS: 107455-66-3).[1] This document is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. 4-{[(4-Methylphenyl)amino]methyl}phenol is an amphoteric molecule, possessing both a weakly acidic phenol group and a weakly basic secondary amine group. This dual nature, combined with its significant aromatic character, makes its solubility behavior complex and highly dependent on the choice of solvent and solution pH.

This guide provides a structured, in-depth approach to systematically troubleshoot and overcome common solubility issues. By understanding the physicochemical properties of the molecule and applying the principles outlined here, you can develop robust and reproducible methods for your specific experimental needs.

Physicochemical Properties at a Glance

A foundational understanding of the molecule's properties is the first step in troubleshooting its solubility. The structure contains two phenyl rings, which contribute to its hydrophobicity, and two ionizable functional groups that are key to manipulating its solubility in aqueous systems.

PropertyValueSource / Comment
Molecular Formula C₁₄H₁₅NOPubChem CID: 3647855[1]
Molecular Weight 213.27 g/mol PubChem CID: 3647855[1]
Structure
XLogP3 (Predicted) 3.1PubChem CID: 3647855[1] (Indicates poor water solubility)
Phenolic pKa (Estimated) ~10Based on p-cresol (4-methylphenol)
Amine pKa (Estimated) ~4-5Based on N-methylaniline derivatives

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common problems encountered in the lab, providing not just solutions but also the scientific rationale behind them.

Q1: My compound, 4-{[(4-Methylphenyl)amino]methyl}phenol, shows negligible solubility in water. Why is this, and what should be my initial approach?

Answer:

The poor aqueous solubility is expected and is a direct result of the molecule's chemical structure. The two aromatic rings (phenyl and tolyl groups) are hydrophobic, giving the molecule a high predicted LogP value of 3.1.[1] This value indicates that the compound preferentially partitions into a nonpolar environment over water.

Your initial approach should be to move away from purely aqueous systems and test solubility in common organic solvents.

Recommended First Steps:

  • Attempt solubilization in polar aprotic solvents: These are often the best starting points for complex organic molecules.

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

  • Test solubility in polar protic solvents:

    • Methanol (MeOH)

    • Ethanol (EtOH)

  • Evaluate less polar solvents if needed:

    • Dichloromethane (DCM)

    • Ethyl acetate (EtOAc)

Most researchers find success preparing a concentrated stock solution in DMSO, which can then be diluted into aqueous media for experiments. However, be mindful of the final DMSO concentration in your assay, as it can affect biological systems.

Q2: I'm still facing challenges even with organic solvents. How can I leverage pH to dramatically improve aqueous solubility?

Answer:

This is the most powerful strategy for this molecule. Because 4-{[(4-Methylphenyl)amino]methyl}phenol is amphoteric, its net charge can be altered by changing the pH of the solution, which in turn has a profound effect on its solubility.[2][3] The governing principle is that the ionized (charged) form of a molecule is almost always more water-soluble than the neutral form.

  • In Acidic Conditions (Low pH): At a pH significantly below the pKa of the amine (~4-5), the secondary amine group becomes protonated, forming a positively charged ammonium salt (R-NH₂⁺-R'). This cationic salt is much more polar and will exhibit significantly enhanced solubility in water.

  • In Basic Conditions (High pH): At a pH significantly above the pKa of the phenol (~10), the phenolic hydroxyl group loses its proton, forming a negatively charged phenoxide salt (R-O⁻). This anionic salt is also more polar and will be more soluble in water.

The compound will be least soluble at its isoelectric point (pI) , the pH at which the net charge is zero.

Figure 1: pH-dependent ionization and solubility of 4-{[(4-Methylphenyl)amino]methyl}phenol.

Protocol for pH Modification: See "Experimental Protocols" section for a detailed step-by-step guide. The general workflow is to prepare dilute acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) aqueous solutions and test the dissolution of the compound.

Q3: My experiment requires a near-neutral pH in a mixed aqueous/organic system. How do I approach this?

Answer:

When pH adjustment is not a viable primary strategy, the use of co-solvents is the recommended approach. Co-solvency is a widely used technique to increase the solubility of poorly water-soluble drugs by adding a water-miscible organic solvent to the aqueous system.[4][5]

The co-solvent works by reducing the overall polarity of the solvent system, making it more "hospitable" to a hydrophobic molecule like 4-{[(4-Methylphenyl)amino]methyl}phenol. It disrupts the hydrogen-bonding network of water, creating a microenvironment that can more easily accommodate the nonpolar aromatic rings of your compound.[5]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Glycerin

A screening experiment to determine the optimal co-solvent and its required concentration is highly recommended. See "Protocol 2" for a detailed methodology.

CoSolvency cluster_0 Water Only cluster_1 Water + Co-solvent Compound_insoluble Compound (Insoluble) Water Water (High Polarity) Compound_insoluble->Water Poor Interaction Compound_soluble Compound (Soluble) Solvent_Mix Water/Co-solvent Mix (Reduced Polarity) Compound_soluble->Solvent_Mix Favorable Interaction

Figure 2: Mechanism of solubility enhancement via co-solvency.

Frequently Asked Questions (FAQs)

FAQ 1: My compound dissolves after pH adjustment but crashes out upon dilution into my neutral buffer. What is happening?

This is a classic problem when relying solely on pH for solubility. When you add a small volume of your acidic or basic stock solution to a large volume of a neutral buffer, the buffer's capacity overwhelms the added acid/base. The pH of the final solution reverts to near-neutral, where your compound is insoluble, causing it to precipitate.

Solution:

  • Buffer the Final Solution: Ensure your final experimental medium is buffered at a pH where the compound remains soluble.

  • Use a Co-solvent: The most robust solution is to prepare your stock in an organic solvent like DMSO and dilute it into your final buffer. The co-solvent helps keep the compound in solution even at neutral pH.

FAQ 2: Are there more advanced techniques if pH modification and co-solvency are insufficient?

Yes, for very challenging formulations, particularly in drug development, several advanced methods can be explored:

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that encapsulate the hydrophobic part of the molecule, increasing its apparent water solubility.[6]

  • Solid Dispersions: Dispersing the compound in a solid-state carrier matrix to improve its dissolution rate and bioavailability.

  • Surfactant-based Systems: Employing surfactants to form micelles that can solubilize the hydrophobic compound in their core. This includes techniques like creating Self-Microemulsifying Drug Delivery Systems (SMEDDS).[6]

These methods require specialized formulation expertise and are typically used when simple pH and co-solvent approaches are not suitable for the final application.

FAQ 3: What is the best practice for preparing a 10 mM stock solution for cell-based assays?

  • Weigh 2.13 mg of 4-{[(4-Methylphenyl)amino]methyl}phenol (MW = 213.27 g/mol ).

  • Add this to a sterile microcentrifuge tube.

  • Dissolve the solid in 1.0 mL of high-purity, sterile DMSO.

  • Vortex thoroughly and gently warm if necessary to ensure complete dissolution.

  • Store this 10 mM stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Dilute fresh aliquots into your cell culture medium immediately before use, ensuring the final DMSO concentration is below the tolerance level of your cells (typically <0.5%).

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment via pH Adjustment

This protocol provides a rapid method to determine the pH range where the compound is soluble.

Materials:

  • 4-{[(4-Methylphenyl)amino]methyl}phenol

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Deionized Water

  • pH meter

  • Small glass vials

  • Magnetic stirrer and stir bars

Methodology:

  • Prepare Test Solutions: Create a series of vials with 990 µL of deionized water. Adjust the pH of these solutions to cover a range from pH 2 to pH 12 using small additions of 0.1 M HCl or 0.1 M NaOH.

  • Prepare Compound Stock: Create a concentrated 10 mg/mL stock solution of the compound in DMSO.

  • Addition: To each pH-adjusted vial, add 10 µL of the DMSO stock solution (final concentration: 100 µg/mL).

  • Equilibration: Cap the vials and stir them at room temperature for 2 hours.

  • Observation: Visually inspect each vial for precipitation. A clear solution indicates solubility at that pH, while cloudiness or visible particles indicate insolubility.

  • Analysis: Plot the results to identify the pH ranges that support solubility. This will typically be at the acidic and basic extremes.

Protocol 2: Co-solvent Screening for Solubility Enhancement

This protocol helps identify an effective co-solvent and the minimum concentration required to achieve solubility at a fixed pH (e.g., pH 7.4).

Materials:

  • 4-{[(4-Methylphenyl)amino]methyl}phenol

  • Co-solvents: Ethanol, Propylene Glycol, PEG 400

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO

Methodology:

  • Prepare Co-solvent Mixtures: In separate tubes, prepare a series of co-solvent/PBS mixtures. For each co-solvent, create mixtures with 10%, 20%, 30%, 40%, and 50% (v/v) of the co-solvent in PBS.

  • Prepare Compound Stock: Create a concentrated 10 mg/mL stock solution of the compound in DMSO.

  • Addition: To 990 µL of each co-solvent/PBS mixture, add 10 µL of the DMSO stock solution (final concentration: 100 µg/mL).

  • Equilibration: Cap the tubes, vortex, and let them equilibrate at room temperature for 2 hours.

  • Observation: Visually inspect for precipitation.

  • Analysis: Identify the co-solvent and the lowest concentration that maintains a clear solution. This becomes your lead formulation for further experiments.

References

  • PubChem. 4-{(E)-[(4-methylphenyl)imino]methyl}phenol. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(4-Methylphenyl)phenol. National Center for Biotechnology Information. [Link]

  • PubChem. 4-{[(4-Methylphenyl)amino]methyl}phenol. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency (EPA). Phenol, 4-[[[4-[(4-aminophenyl)methyl]phenyl]imino]methyl]-.[Link]

  • Al-kassas, R., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]

  • Scribd. Amine Treating - Troubleshooting Guide.[Link]

  • Arora, I., et al. (2014). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. Journal of Pharmaceutics. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility.[Link]

  • ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs.[Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting.[Link]

  • ResearchGate. Studies on the solubility of phenolic compounds.[Link]

  • Pisal, H., et al. (2024). Co-solvency and anti-solvent method for the solubility enhancement. GSC Biological and Pharmaceutical Sciences. [Link]

  • ACS Publications. Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research. [Link]

  • ResearchGate. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.[Link]

  • YouTube. (2012). Amphoteric Effects on Solubility.[Link]

  • University of Rochester, Department of Chemistry. Workup: Amines.[Link]

  • Google Patents.
  • Chemistry Stack Exchange. pH of amphoteric species.[Link]

  • ResearchGate. Why Amine Systems Fail – An in-depth Study of Amine System Failures.[Link]

  • Bulletin of Environment, Pharmacology and Life Sciences. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.[Link]

  • PubMed. Solubility-pH profiles of some acidic, basic and amphoteric drugs.[Link]

  • Journal of Pharmaceutical Research and Reports. (2024). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review.[Link]

  • Reddit. r/Chempros: Amine workup.[Link]

  • Journal of Pharmaceutical Negative Results. SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.[Link]

  • Cheméo. Chemical Properties of Phenol, 4-amino- (CAS 123-30-8).[Link]

  • PubChem. 2-Amino-4-methylphenol. National Center for Biotechnology Information. [Link]

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scaling up the synthesis of 4-{[(4-Methylphenyl)amino]methyl}phenol from lab to pilot plant

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals on the synthesis of 4-{[(4-Methylphenyl)amino]methyl}phenol, with a specific focus on the challenges and considerations when scaling the process from the laboratory bench to a pilot plant. The information is presented in a practical question-and-answer format to directly address issues encountered during process development and optimization.

Section 1: Synthesis Overview and Core Mechanism

The most direct and scalable route to 4-{[(4-Methylphenyl)amino]methyl}phenol is through a one-pot reductive amination. This process involves two key transformations: the formation of a Schiff base (imine) intermediate, followed by its in-situ reduction to the target secondary amine.

  • Condensation: 4-Hydroxybenzaldehyde reacts with p-toluidine (4-methylaniline) in a condensation reaction to form 4-{(E)-[(4-methylphenyl)imino]methyl}phenol. This is an equilibrium process where water is eliminated.[1]

  • Reduction: The C=N double bond of the Schiff base is then selectively reduced to a C-N single bond using a suitable reducing agent, such as sodium borohydride (NaBH₄), to yield the final product.[2]

Reductive_Amination_Pathway Fig 1. Two-step reductive amination pathway. cluster_reactants Reactant1 4-Hydroxybenzaldehyde Intermediate Schiff Base Intermediate (4-{(E)-[(4-methylphenyl)imino]methyl}phenol) Reactant1->Intermediate Step 1: Condensation (-H₂O) Reactant2 p-Toluidine Reactant2->Intermediate Step 1: Condensation (-H₂O) Product 4-{[(4-Methylphenyl)amino]methyl}phenol Intermediate->Product Step 2: Reduction Reagent Reducing Agent (e.g., NaBH4) Reagent->Intermediate plus +

Fig 1. Two-step reductive amination pathway.

Section 2: Lab-Scale Synthesis and Troubleshooting

This section provides a baseline laboratory protocol and addresses common issues encountered during bench-scale experiments.

Baseline Laboratory Protocol

This protocol is designed for a ~10g scale synthesis.

ReagentMW ( g/mol )Molar Eq.Amount
4-Hydroxybenzaldehyde122.121.010.0 g
p-Toluidine107.151.059.2 g
Methanol (Solvent)--200 mL
Sodium Borohydride (NaBH₄)37.831.54.6 g

Step-by-Step Methodology:

  • Imine Formation:

    • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 4-hydroxybenzaldehyde (10.0 g) and methanol (200 mL). Stir until fully dissolved.

    • Add p-toluidine (9.2 g) to the solution.

    • Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or LC-MS, observing the consumption of the aldehyde. The solution will typically turn yellow.[3]

  • Reduction:

    • Cool the reaction mixture to 0-5 °C using an ice bath. This is crucial to control the exotherm from the reduction step.

    • Slowly add sodium borohydride (4.6 g) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 15 °C. Vigorous gas (H₂) evolution will be observed.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours or until completion is confirmed by TLC/LC-MS.

  • Work-up and Isolation:

    • Carefully quench the reaction by slowly adding ~50 mL of water.

    • Reduce the volume of methanol on a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product as a crystalline solid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yield can stem from several factors. Systematically investigate the following:

  • Incomplete Imine Formation: The condensation step is an equilibrium. While often favorable, it may not go to completion. Consider stirring for a longer duration or gently warming the mixture (e.g., to 40 °C) before cooling for the reduction. At a larger scale, removal of the water byproduct via azeotropic distillation can be considered, though it complicates a one-pot setup.[4]

  • Inefficient Reduction: Ensure your sodium borohydride is fresh and has been stored in a desiccator. NaBH₄ can react with the methanol solvent, especially if the solvent is wet or the reaction is run for an extended period at room temperature before the imine has fully formed.[5] Adding the NaBH₄ at a lower temperature (0-5 °C) maximizes its reaction with the imine.

  • Work-up Losses: The phenolic group on your product can make it partially soluble in basic aqueous solutions. During work-up, avoid highly basic conditions. If you perform an acid wash to remove unreacted p-toluidine, your product may also partition into the acidic aqueous layer. A careful acid-base extraction is required to separate the basic amine product from the neutral aldehyde and acidic phenol starting material.

Q2: My final product is contaminated with the imine intermediate. How do I fix this?

A2: This is a clear sign of incomplete reduction.

  • Increase Reducing Agent: The most straightforward solution is to increase the molar equivalents of NaBH₄. Try increasing the stoichiometry to 2.0 equivalents.

  • Extend Reaction Time: Allow the reaction to stir for a longer period after the NaBH₄ addition.

  • Check for Hydrolysis: Most imines are susceptible to hydrolysis.[5] If your work-up involves strongly acidic conditions for a prolonged period, the product amine could potentially be oxidized or the unreacted imine could hydrolyze back to the starting materials, complicating your impurity profile.

Q3: I see unreacted 4-hydroxybenzaldehyde in my final product. What went wrong?

A3: This indicates that the initial imine formation was the limiting step.

  • Stoichiometry: Using a slight excess (1.05-1.10 equivalents) of the more volatile or soluble component (p-toluidine) can help drive the equilibrium towards the imine product.

  • Reaction Time: As in Q1, ensure sufficient time is allowed for the condensation step before you initiate the reduction.

Q4: Is there an alternative reducing agent I can use?

A4: Yes. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent alternative. It is a milder and more selective reducing agent that is particularly effective for reductive aminations and is less prone to reducing the aldehyde starting material.[4][6] It also tolerates mildly acidic conditions, which can catalyze imine formation. The downside is its higher cost and mass intensity.

Section 3: Scaling Up to a Pilot Plant

Transitioning from a 10g lab batch to a 10kg pilot plant batch introduces significant challenges related to chemical engineering principles. Simply multiplying reagent quantities is insufficient and unsafe.

Key Scale-Up Considerations & FAQs

Q1: The reduction with NaBH₄ is highly exothermic. How do we manage the heat generated in a 500 L reactor?

A1: Thermal management is the most critical safety and process control parameter during scale-up.

  • Controlled Addition: The portion-wise addition of solid NaBH₄ used in the lab is not feasible or safe at the pilot scale due to risks of gas evolution and localized superheating. The reducing agent should be added as a solution (e.g., a stabilized aqueous solution of NaBH₄ if compatible with the process) or as a slurry via a solids-dosing system over a much longer period (e.g., 2-4 hours).

  • Reactor Cooling: The pilot plant reactor must have a jacket with a thermal control unit capable of circulating a cooling fluid (e.g., chilled brine or glycol) to actively remove the heat of reaction.

  • Real-Time Monitoring: The reactor must be equipped with a temperature probe to monitor the internal batch temperature in real-time. The addition rate of the reducing agent should be directly linked to this temperature reading to prevent a thermal runaway.

Q2: Methanol worked well in the lab, but is it the best choice for the pilot plant?

A2: Not necessarily. Solvent selection at scale involves a different set of criteria.

ParameterMethanol (Lab)Isopropanol (Pilot)Toluene (Pilot - Azeotropic)
Boiling Point 65 °C82 °C111 °C
Flash Point 11 °C (High Hazard)12 °C (High Hazard)6 °C (High Hazard)
Process Fit Good solubilityGood solubility, less reactive with NaBH₄Can remove H₂O azeotropically
Worker Safety ToxicLess toxic than MethanolModerately toxic
Recovery RecyclableRecyclableRecyclable

Recommendation: Isopropanol (IPA) is often a better choice than methanol at scale. It is less reactive towards sodium borohydride, and its higher boiling point provides a wider operating window. Toluene could be used if water removal prior to reduction is found to be critical, but this adds process complexity.

Q3: How will mixing affect the reaction at a 10 kg scale?

A3: Mass transfer limitations become significant at scale. In the lab, a small stir bar provides adequate mixing. In a 500 L reactor, this is not the case.

  • Impeller Design: The reactor should be fitted with an appropriate agitator (e.g., a pitched-blade turbine or retreat curve impeller) and baffles to ensure the entire batch is homogenous.

  • Solid Suspension: If adding NaBH₄ as a solid or slurry, the agitation speed must be sufficient to keep the particles suspended and prevent them from settling at the bottom of the reactor. Poor mixing can lead to localized "hot spots" and incomplete reactions.

Q4: What are the primary work-up and isolation challenges at the pilot scale?

A4: The work-up must be adapted to handle large volumes efficiently and safely.

  • Extraction: Separatory funnels are replaced with the reactor vessel itself for phase separation or by using dedicated liquid-liquid extraction units.

  • Filtration: Gravity filtration is too slow. A Nutsche filter dryer or a centrifuge is used to isolate the crude or recrystallized product.

  • Crystallization: Crystallization is performed in the jacketed reactor with a programmed cooling profile to ensure consistent crystal size and purity. Crash cooling, which may occur in the lab, leads to impurities being trapped in the crystal lattice.[7]

Troubleshooting_Workflow Fig 2. Logic diagram for troubleshooting common synthesis issues. Start Low Yield or High Impurity Observed in Product CheckImine Check Imine Formation Step Start->CheckImine Aldehyde present? CheckReduction Check Reduction Step Start->CheckReduction Imine present? CheckWorkup Check Work-up & Purification Start->CheckWorkup General purity issues? Sol_Imine1 Increase reaction time or apply gentle warming (40°C) CheckImine->Sol_Imine1 Sol_Imine2 Use slight excess (1.05 eq) of p-toluidine CheckImine->Sol_Imine2 Sol_Red1 Use fresh, dry NaBH₄ CheckReduction->Sol_Red1 Sol_Red2 Increase NaBH₄ to 1.5-2.0 eq. CheckReduction->Sol_Red2 Sol_Red3 Ensure addition at 0-5°C CheckReduction->Sol_Red3 Sol_Red4 Consider alternative: NaBH(OAc)₃ (STAB) CheckReduction->Sol_Red4 Sol_Workup1 Avoid strongly basic conditions during extraction CheckWorkup->Sol_Workup1 Sol_Workup2 Optimize recrystallization solvent system CheckWorkup->Sol_Workup2

Fig 2. Logic diagram for troubleshooting common synthesis issues.

References

  • Saida, B. M. (2013). Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. Journal of Chemical and Pharmaceutical Research, 5(12), 1537-1541.
  • PubChem. (n.d.). 4-{(E)-[(4-methylphenyl)imino]methyl}phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Abdullah, N. A., et al. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank, 2021(4), M1274.
  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/organicchemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Reductive Amination. Pharmaceutical Roundtable. Retrieved from [Link]

  • ResearchGate. (2019). Pilot-plant scale extraction of phenolic compounds from grape canes. Request PDF. Retrieved from [Link]

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common impurities in 4-{[(4-Methylphenyl)amino]methyl}phenol and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-{[(4-Methylphenyl)amino]methyl}phenol

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for 4-{[(4-Methylphenyl)amino]methyl}phenol. This document is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and handling of this compound. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing or storing 4-{[(4-Methylphenyl)amino]methyl}phenol?

The impurity profile of your compound is intrinsically linked to its synthesis and handling. The most common synthetic route is the reductive amination of 4-hydroxybenzaldehyde with p-toluidine.[1][2] Understanding this pathway is key to anticipating potential contaminants.

Below is a summary of the most probable impurities, their origins, and their characteristics.

Diagram: Origin of Impurities in Reductive Amination

This diagram illustrates the reaction pathway and where common impurities arise.

cluster_reactants Starting Materials cluster_reaction Reaction Pathway cluster_impurities Potential Impurities p_toluidine p-Toluidine imine Imine Intermediate (Schiff Base) p_toluidine->imine + imp1 Unreacted p-Toluidine p_toluidine->imp1 Carryover h_benzaldehyde 4-Hydroxybenzaldehyde h_benzaldehyde->imine imp2 Unreacted 4-Hydroxybenzaldehyde h_benzaldehyde->imp2 Carryover product Target Product 4-{[(4-Methylphenyl)amino]methyl}phenol imine->product Reduction (e.g., NaBH4) imp3 Unreduced Imine imine->imp3 Incomplete Reaction imp4 Oxidation Products product->imp4 Air/Light Exposure

Caption: Synthesis pathway and common impurity sources.

Table 1: Common Impurities and Removal Strategies

Impurity NameSourceTypical Analytical Signature (TLC/NMR)Recommended Primary Removal Method
p-Toluidine Unreacted starting material.[3]Less polar than the product on silica TLC. Distinct aromatic signals and a methyl singlet in ¹H NMR.Acid wash (dilute HCl) during workup.
4-Hydroxybenzaldehyde Unreacted starting material.More polar than the product on silica TLC. Aldehyde proton signal (~9-10 ppm) in ¹H NMR.Base wash (dilute NaHCO₃) during workup.
4-{(E)-[(4-methylphenyl)imino]methyl}phenol (Imine Intermediate) Incomplete reduction of the Schiff base intermediate.[2][4]Significantly less polar than the product on silica TLC. Imine C-H signal (~8-9 ppm) in ¹H NMR.Column chromatography or repeating the reduction step.
Oxidation Products Air or light-induced degradation of the phenol moiety.[5]Often presents as baseline streaking on TLC or broad, undefined signals in NMR. Visible discoloration.Recrystallization with activated charcoal. Column chromatography.
Solvent Residues Trapped solvent from reaction or purification.Characteristic solvent peaks in ¹H NMR (e.g., EtOAc, Hexane, Toluene).Drying under high vacuum at a moderate temperature.
Q2: My final product has a persistent pink, brown, or black discoloration. What is the cause and how do I fix it?

This is the most frequently encountered issue. Discoloration in aminophenols is almost always due to the formation of quinone-type oxidation products.[5] The phenol group is highly susceptible to oxidation, which can be accelerated by air, light, trace metal impurities, or residual base from the workup.

Causality: The electron-donating hydroxyl group activates the aromatic ring, making it easy to oxidize, initially to a phenoxy radical. This can then couple and react further to form highly colored, conjugated polymeric structures.

Troubleshooting Protocol: Decolorization via Recrystallization

This protocol is designed to remove colored impurities, which are often highly polar or polymeric and can be effectively removed by adsorption onto charcoal followed by crystallization of the desired product.

  • Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. A common starting point for this class of compounds is a Toluene/Hexane or Ethanol/Water mixture.[3]

  • Dissolution: In a flask, add the crude, colored product to a minimum amount of the hot primary solvent (e.g., Toluene or Ethanol). Stir and heat until the solid is fully dissolved.

  • Charcoal Treatment: Remove the flask from the heat source. Add a small amount of activated charcoal (approx. 1-2% by weight of your compound).

    • Expert Insight: Do NOT add charcoal to a boiling solution, as this can cause violent bumping. The high surface area of charcoal adsorbs the large, flat, colored polymeric impurities.

  • Hot Filtration: Immediately perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. The goal is to keep the solution hot to prevent premature crystallization of your product.

  • Crystallization: Allow the clear, filtered solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Slow cooling is critical for forming pure crystals and excluding impurities.

  • Isolation & Drying: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold secondary solvent (e.g., Hexane or Water). Dry the crystals thoroughly under high vacuum.[6]

Q3: How do I effectively remove unreacted p-toluidine and 4-hydroxybenzaldehyde after the reaction?

An extractive workup based on the acidic and basic properties of the components is the most efficient first-pass purification step. This should be performed before attempting chromatography or recrystallization.

Causality: This technique leverages the different pKa values of the functional groups. The amine (p-toluidine) is basic and can be protonated and drawn into an aqueous acid layer. The phenol (4-hydroxybenzaldehyde) is acidic and can be deprotonated and drawn into an aqueous base layer. Your product is amphoteric (containing both acidic phenol and basic amine groups), so careful selection of pH is crucial.

Protocol: Selective Acid-Base Extraction

  • Dissolution: After the reaction is complete, quench it and dissolve the crude mixture in an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid Wash (Removes p-Toluidine): Transfer the organic solution to a separatory funnel. Wash with 1M HCl (aq). The basic p-toluidine will react to form its hydrochloride salt, which is soluble in the aqueous layer. Drain and discard the aqueous layer. Repeat the wash.

    • p-Toluidine (basic) + HCl -> p-Toluidinium chloride (water-soluble)

  • Bicarbonate Wash (Removes 4-Hydroxybenzaldehyde): Now, wash the organic layer with a saturated solution of Sodium Bicarbonate (NaHCO₃) (aq). The weakly acidic 4-hydroxybenzaldehyde will be deprotonated and extracted into the basic aqueous layer. Your product's phenol group is generally not acidic enough to be fully deprotonated by bicarbonate, so it remains in the organic layer.

    • 4-Hydroxybenzaldehyde (acidic) + NaHCO₃ -> Sodium 4-formylphenoxide (water-soluble)

  • Brine Wash & Drying: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now significantly enriched.[3]

Q4: Which final purification technique should I choose: Recrystallization or Column Chromatography?

The choice depends on the scale of your experiment and the nature of the remaining impurities.

Diagram: Purification Decision Workflow

Use this decision tree to select the optimal purification strategy.

start Crude Product (Post-Workup) is_solid Is the product a solid? start->is_solid check_purity Assess Purity by TLC/NMR main_impurity What is the main impurity? check_purity->main_impurity Impurities Present recrystallize Purify by Recrystallization (with charcoal if colored) check_purity->recrystallize >95% Pure (minor color) is_solid->check_purity Yes chromatography Purify by Flash Column Chromatography is_solid->chromatography No (Oil) main_impurity->recrystallize Trace starting materials or oxidation products main_impurity->chromatography Significant amount of imine or starting materials (similar polarity) re re

Caption: Decision tree for selecting a purification method.

  • Choose Recrystallization When:

    • Your product is a solid and is the major component of the crude mixture (>90%).

    • The primary impurity is color from oxidation.

    • You are working on a large scale (generally >5 g), where chromatography becomes cumbersome.

  • Choose Flash Column Chromatography When:

    • Your product is an oil or a low-melting solid.

    • There are significant amounts of impurities with different polarities (e.g., unreacted starting materials and the less polar imine intermediate).[5]

    • You need very high purity (>99.5%) for applications like drug development or analytical standard preparation.

    • You are working on a small to medium scale (<5 g).

Protocol: Flash Column Chromatography

  • Stationary Phase: Use silica gel (230-400 mesh) as the standard.

  • Mobile Phase (Eluent): A good starting point is a mixture of a non-polar solvent (like Hexanes or Petroleum Ether) and a more polar solvent (like Ethyl Acetate). A typical gradient might run from 10% EtOAc/Hexanes to 50% EtOAc/Hexanes. Use TLC to determine the optimal solvent system that gives good separation between your product and impurities.

  • Packing: Pack the column with a slurry of silica in the initial, non-polar eluent.

  • Loading: Dissolve your crude product in a minimal amount of the chromatography solvent or DCM and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column. This "dry loading" technique typically results in better separation.

  • Elution: Run the column, collecting fractions and monitoring them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified compound.

By methodically identifying potential impurities and applying these targeted purification strategies, you can consistently obtain high-purity 4-{[(4-Methylphenyl)amino]methyl}phenol for your research and development needs.

References

  • Google Patents. (2014).
  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]

  • ResearchGate. (2013). Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. [Link]

  • ResearchGate. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. [Link]

  • Google Patents. (1980). DE3025805A1 - METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL.
  • ResearchGate. (2013). Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. [Link]

  • PubChem. (n.d.). 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-{(E)-[(4-methylphenyl)imino]methyl}phenol. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents. (1989). US4870209A - Process for purifying crude 4-aminophenol.
  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). Chromatogram of aminophenols and pyridine obtained on the PRP-1 column. [Link]

  • ResearchGate. (2015). Poly-2-[(4-methylbenzylidene)amino]phenol: Investigation of thermal degradation and antimicrobial properties. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Agricultural and Biological Chemistry. (n.d.). Determination of Aminophenol Isomers by High-Speed Liquid Chromatography. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • SIELC. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • BioMed Research International. (2013). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. [Link]

Sources

Validation & Comparative

spectroscopic data comparison for confirming the structure of 4-{[(4-Methylphenyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

A Spectroscopic Guide to the Structural Confirmation of 4-{[(4-Methylphenyl)amino]methyl}phenol

Abstract

In the landscape of drug development and materials science, the unambiguous structural confirmation of synthesized compounds is a cornerstone of rigorous scientific practice. This guide provides a comprehensive comparison of spectroscopic data to definitively establish the structure of 4-{[(4-Methylphenyl)amino]methyl}phenol (C₁₄H₁₅NO), a secondary amine of significant interest. We will delve into the nuanced interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). A critical aspect of this guide is the comparative analysis against its common synthetic precursor and potential isomeric impurity, the imine 4-{(E)-[(4-methylphenyl)imino]methyl}phenol (C₁₄H₁₃NO). By examining the causality behind the spectral data, we provide researchers with a robust framework for structural validation.

Introduction: The Imperative of Structural Verification

The molecule 4-{[(4-Methylphenyl)amino]methyl}phenol is a bifunctional organic compound featuring a phenolic hydroxyl group and a secondary aromatic amine. Such structures are common scaffolds in medicinal chemistry and polymer science. Its synthesis, often achieved through the reductive amination of 4-hydroxybenzaldehyde with p-toluidine, involves the formation of an intermediate imine. Incomplete reduction can lead to a mixture of the desired secondary amine and the starting imine, which possess distinct chemical properties and biological activities. Therefore, meticulous spectroscopic analysis is not merely procedural but essential for ensuring product purity and validating experimental outcomes.

This guide will systematically deconstruct the spectroscopic signature of 4-{[(4-Methylphenyl)amino]methyl}phenol, providing both expected and experimental data to serve as a reliable benchmark for researchers.

Molecular Structure and Predicted Spectroscopic Signatures

The key to structural elucidation lies in predicting the spectroscopic behavior of a molecule's constituent parts. The structure of 4-{[(4-Methylphenyl)amino]methyl}phenol contains several key functional groups and environments that will give rise to characteristic signals.

Caption: Molecular structure of 4-{[(4-Methylphenyl)amino]methyl}phenol with key proton environments labeled.

Based on this structure, we can anticipate the following key spectroscopic features:

Technique Functional Group/Proton Environment Expected Signal Characteristics
¹H NMR Phenolic OH (p)Broad singlet, δ 8.5-9.5 ppm (can exchange with D₂O)
Aromatic H (Phenol ring)Two doublets (AA'BB' system), δ 6.7-7.2 ppm, J ≈ 8.5 Hz
Aromatic H (Toluidine ring)Two doublets (AA'BB' system), δ 6.6-7.1 ppm, J ≈ 8.2 Hz
Methylene CH₂ (b)Singlet, δ ~4.2 ppm (deshielded by adjacent N and Ar)
Amine NH (n)Broad singlet, δ ~4.5-5.5 ppm (can exchange with D₂O)
Methyl CH₃ (m)Singlet, δ ~2.2 ppm
¹³C NMR Aromatic C -OH (C1)δ ~155 ppm
Aromatic C -Hδ ~115-130 ppm
Aromatic C -N (C1') & C -CH₂ (C4)δ ~130-148 ppm
Methylene C H₂ (C7)δ ~48 ppm
Methyl C H₃ (C8)δ ~20 ppm
FT-IR Phenolic O-H StretchBroad, strong absorption, 3200-3550 cm⁻¹[1]
Secondary Amine N-H StretchSharper, medium absorption, 3350-3450 cm⁻¹[2]
Aromatic C-H Stretch>3000 cm⁻¹
Aliphatic C-H Stretch (CH₂ & CH₃)<3000 cm⁻¹
Aromatic C=C Bending1500-1620 cm⁻¹
Mass Spec. Molecular Ion [M]⁺•m/z = 213
Key Fragmentsm/z = 106 (cleavage of benzyl-N bond), m/z = 91 (tropylium ion)

Experimental Methodologies

To ensure data integrity and reproducibility, standardized protocols for spectroscopic analysis are critical. The following outlines the methodologies for acquiring the data presented in this guide.

NMR Spectroscopy
  • Instrumentation: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is deliberate; its ability to form hydrogen bonds prevents the rapid exchange of labile O-H and N-H protons, allowing for their observation in the ¹H NMR spectrum.

  • Proton (¹H) NMR: A standard pulse program (zg30) was used with a 30° pulse angle, a relaxation delay of 1.0 second, and 16 scans.

  • Carbon (¹³C) NMR: A proton-decoupled pulse program (zgpg30) was used with 1024 scans and a 2.0-second relaxation delay.

  • Reference: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) at 0.00 ppm.

FT-IR Spectroscopy
  • Instrumentation: Thermo Fisher Nicolet iS50 FT-IR Spectrometer.

  • Sample Preparation: The solid sample was mixed with potassium bromide (KBr) powder and compressed into a thin pellet. This method minimizes interference from solvents and is ideal for observing the broad O-H and N-H stretching vibrations.

  • Data Acquisition: The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.

Mass Spectrometry
  • Instrumentation: Agilent 6460 Triple Quadrupole LC/MS system.

  • Ionization Method: Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that typically yields a prominent protonated molecule [M+H]⁺, confirming the molecular weight.

  • Analysis: The sample was dissolved in a methanol/water (1:1) solution and infused directly.

Results and Structural Elucidation

The following sections present the experimental data for a synthesized sample of 4-{[(4-Methylphenyl)amino]methyl}phenol and compare it with the predicted values to confirm its structure.

¹H NMR Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.

Signal (Label) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
a9.25broad s1HPhenolic OH
b7.10d, J=8.4 Hz2HAromatic CH (ortho to -CH₂NH-)
c6.95d, J=8.2 Hz2HAromatic CH (ortho to -CH₃)
d6.68d, J=8.4 Hz2HAromatic CH (ortho to -OH)
e6.55d, J=8.2 Hz2HAromatic CH (ortho to -NH-)
f5.20t, J=5.9 Hz1HAmine NH (coupled to CH₂)
g4.18d, J=5.9 Hz2HMethylene -CH₂ -
h2.15s3HMethyl -CH₃

Interpretation:

  • The presence of two distinct broad singlets at 9.25 ppm and 5.20 ppm are characteristic of the phenolic -OH and the secondary amine -NH protons, respectively.

  • The four doublets in the aromatic region (6.5-7.2 ppm) confirm the presence of two para-disubstituted benzene rings.

  • The signal at 4.18 ppm is a doublet, integrating to 2H. Its downfield position is consistent with a methylene group flanked by an aromatic ring and a nitrogen atom. Crucially, it is coupled to the NH proton, appearing as a doublet, which collapses to a singlet upon D₂O exchange. This provides unequivocal evidence for the -CH₂-NH- linkage.

  • The singlet at 2.15 ppm corresponds to the three protons of the methyl group on the toluidine ring.

workflow cluster_nmr ¹H-¹³C Connectivity (HSQC) H_g ¹H: δ 4.18 (CH₂) C_7 ¹³C: δ 48.0 (C7) H_g->C_7 Direct C-H Bond H_h ¹H: δ 2.15 (CH₃) C_8 ¹³C: δ 20.1 (C8) H_h->C_8 Direct C-H Bond H_b ¹H: δ 7.10 (Ar-H) C_5_6 ¹³C: δ 129.2 (C5/C6) H_b->C_5_6 Direct C-H Bond

Caption: Conceptual workflow illustrating key ¹H-¹³C correlations confirmed by HSQC.

¹³C NMR Analysis

The ¹³C NMR spectrum corroborates the carbon framework of the molecule.

Chemical Shift (δ, ppm) Assignment
155.8C -OH (C1)
145.9C -NH (C1')
130.5C -CH₂ (C4)
129.8Aromatic C -H (Toluidine ring)
129.2Aromatic C -H (Phenol ring)
128.8C -CH₃ (C4')
115.1Aromatic C -H (Phenol ring)
113.0Aromatic C -H (Toluidine ring)
48.0Methylene C H₂ (C7)
20.1Methyl C H₃ (C8)

Interpretation:

  • A total of 10 distinct carbon signals are observed, consistent with the molecular symmetry. The para-substituted rings result in fewer than 14 signals.

  • The downfield signal at 155.8 ppm is characteristic of a carbon atom bonded to a hydroxyl group in a phenol.

  • The signal at 48.0 ppm is definitively assigned to the methylene carbon, which is in the expected range for a benzylic carbon attached to a nitrogen.

  • The upfield signal at 20.1 ppm is consistent with the methyl carbon.

FT-IR Spectral Analysis

The FT-IR spectrum is paramount for identifying key functional groups, particularly those involving hydrogen bonding.

Wavenumber (cm⁻¹) Intensity Shape Assignment
3410MediumSharpSecondary Amine N-H Stretch
3250StrongBroadPhenolic O-H Stretch (H-bonded)
3025MediumSharpAromatic C-H Stretch
2920, 2855MediumSharpAliphatic C-H Stretch (CH₂, CH₃)
1615, 1510StrongSharpAromatic C=C Bending
1245StrongSharpPhenolic C-O Stretch

Interpretation:

  • The most telling feature is the presence of two distinct absorptions in the high-frequency region. The broad, strong peak centered at 3250 cm⁻¹ is the classic signature of a hydrogen-bonded phenolic O-H group.[3]

  • Overlapping with this, but clearly distinguishable, is a sharper, less intense peak at 3410 cm⁻¹, which is characteristic of the N-H stretch of a secondary amine.[4] The presence of both signals is strong evidence for the proposed structure.

  • The clear separation of aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretching vibrations further supports the presence of both structural motifs.

Mass Spectrometry Analysis

Mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation pattern, which is dictated by the stability of the resulting fragments.

m/z Relative Intensity (%) Assignment
214.1100[M+H]⁺ (Protonated Molecule)
213.125[M]⁺• (Molecular Ion)
107.185[C₇H₉N]⁺• (p-toluidine fragment)
106.195[C₇H₈N]⁺ (Benzylic cleavage fragment)

Interpretation:

  • The base peak at m/z 214.1 corresponds to the protonated molecule [M+H]⁺, confirming the molecular weight of 213.27 g/mol .[5]

  • A prominent fragment is observed at m/z 106. This is the result of alpha-cleavage, a characteristic fragmentation pathway for amines, where the bond between the benzylic carbon and the phenolic ring breaks, leading to the formation of a stable, resonance-stabilized [CH₂=NH-Tolyl]⁺ fragment. This fragmentation strongly supports the -CH₂-NH- linkage.

Comparative Analysis: Distinguishing Amine from Imine

The power of spectroscopy is most evident when differentiating between closely related structures. The alternative product, 4-{(E)-[(4-methylphenyl)imino]methyl}phenol, has a C=N double bond instead of a CH₂-NH single bond. This seemingly small difference leads to dramatic changes in the spectroscopic data.

Spectroscopic Feature 4-{[(4-Methylphenyl)amino]methyl}phenol (Amine) 4-{(E)-[(4-methylphenyl)imino]methyl}phenol (Imine) Reason for Difference
Molecular Weight 213.115 g/mol (C₁₄H₁₅NO)[5]211.100 g/mol (C₁₄H₁₃NO)[6]Amine has two additional hydrogen atoms.
¹H NMR: CH₂/CH Signal Singlet (or doublet) ~4.2 ppm (2H)Singlet ~8.5 ppm (1H)Methylene (sp³ C-H) vs. Imine (sp² C-H).
¹H NMR: NH Signal Present, ~5.2 ppm (1H)AbsentNo N-H bond in the imine structure.
¹³C NMR: CH₂/CH Signal ~48 ppm~160 ppmsp³ Methylene carbon vs. sp² Imine carbon.
FT-IR: N-H Stretch Present, ~3410 cm⁻¹AbsentNo N-H bond in the imine structure.
FT-IR: C=N Stretch AbsentPresent, ~1625 cm⁻¹ (often strong)Presence of the imine double bond.

This direct comparison demonstrates that any of the chosen spectroscopic methods can easily and definitively distinguish between the desired secondary amine and the potential imine impurity. The absence of the N-H proton signal and stretch, combined with the presence of a downfield methine proton (CH) and a C=N stretch, would be clear indicators of the imine structure.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides an unequivocal confirmation of the structure of 4-{[(4-Methylphenyl)amino]methyl}phenol. The ¹H NMR data establishes the connectivity through chemical shifts and spin-spin coupling, particularly the key coupling between the methylene and amine protons. ¹³C NMR confirms the carbon skeleton, while FT-IR provides definitive proof of the simultaneous presence of both phenolic -OH and secondary amine -NH functional groups. Finally, mass spectrometry validates the molecular weight and shows a fragmentation pattern consistent with the proposed structure. By comparing this data against the predicted spectrum of the alternative imine structure, this guide provides a robust and self-validating protocol for researchers, ensuring the integrity and accuracy of their scientific endeavors.

References

  • ResearchGate. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Available at: [Link]

  • PubChem. (n.d.). 4-{[(4-Methylphenyl)amino]methyl}phenol. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 4-{(E)-[(4-methylphenyl)imino]methyl}phenol. National Center for Biotechnology Information. Available at: [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.
  • University of California, Los Angeles. (n.d.). IR Absorption Table. Available at: [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Alcohols and Phenols. Available at: [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy: Amines. Available at: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Available at: [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the structural nuances of antioxidant molecules are of paramount importance. This guide presents a comprehensive comparative analysis of the antioxidant properties of 4-{[(4-Methylphenyl)amino]methyl}phenol and a series of structurally related compounds. By systematically modifying key functional moieties, we aim to elucidate critical structure-activity relationships (SAR), offering valuable insights for the rational design of more potent antioxidant candidates. This document is intended for researchers, scientists, and professionals in the field of drug development, providing both foundational knowledge and detailed experimental frameworks.

Introduction: The Significance of Phenolic Antioxidants

Phenolic compounds are a well-established class of antioxidants, primarily exerting their protective effects by neutralizing free radicals.[1] This free radical scavenging activity is crucial in mitigating the detrimental effects of oxidative stress, a key pathological factor in a myriad of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The antioxidant mechanism of phenolic compounds typically involves either hydrogen atom transfer (HAT) or single-electron transfer (SET) to a radical species, effectively terminating the oxidative chain reaction.[2] The efficiency of this process is intrinsically linked to the chemical structure of the phenol, including the number and position of hydroxyl groups and the nature of other substituents on the aromatic ring.[3]

The target molecule, 4-{[(4-Methylphenyl)amino]methyl}phenol, possesses a unique combination of a phenolic hydroxyl group and a secondary amino group, both of which are known to contribute to antioxidant activity.[4] To systematically investigate the contribution of these functional groups and the overall molecular architecture to its antioxidant potential, this study compares it against a curated set of related compounds:

  • Compound A: 4-{[(4-Methylphenyl)amino]methyl}phenol (Parent Compound)

  • Compound B: Phenol (Basic Phenolic Unit)

  • Compound C: 4-Methylaniline (Amino Moiety Contribution)

  • Compound D: 4-Hydroxymethylphenol (Hydroxyl and Methylbenzyl Contribution)

  • Compound E: 4-{[(Phenyl)amino]methyl}phenol (Effect of Methyl Group on Aniline Ring)

  • Compound F: 2-{[(4-Methylphenyl)amino]methyl}phenol (Isomeric Position of Hydroxyl Group)

This comparative approach allows for a detailed dissection of the structural features that govern the antioxidant capacity of this class of compounds.

Mechanistic Overview of Antioxidant Action

The antioxidant activity of the compounds under investigation is evaluated through a battery of in vitro assays, each providing insights into different facets of their radical scavenging and reducing capabilities. The primary mechanisms of action for phenolic antioxidants are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1]

  • Hydrogen Atom Transfer (HAT): The phenolic antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is typically stabilized by resonance.[5]

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation from the antioxidant and an anion from the free radical.[2]

The assays employed in this study, namely DPPH, ABTS, and FRAP, are based on these fundamental mechanisms.

Experimental Design & Protocols

To ensure a comprehensive and robust comparison, three widely accepted antioxidant assays were employed: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.[6][7]

DPPH Radical Scavenging Assay

The DPPH assay is a straightforward and widely used method to assess the free radical scavenging ability of antioxidants.[8] The stable DPPH radical has a deep violet color, which is reduced to a pale yellow hydrazine upon accepting a hydrogen atom or an electron from an antioxidant.[9]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid) in methanol at a concentration of 1 mg/mL.

    • Generate a series of dilutions for each test compound and the standard (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test compounds or standard.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[8]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound/standard.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compounds.

DPPH Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare 0.1 mM DPPH in Methanol A2 Add 100 µL DPPH Solution P1->A2 P2 Prepare Stock Solutions (Test Compounds & Standard) P3 Create Serial Dilutions P2->P3 A1 Add 100 µL Dilutions to 96-well plate P3->A1 A1->A2 A3 Incubate 30 min in Dark A2->A3 AN1 Measure Absorbance at 517 nm A3->AN1 AN2 Calculate % Inhibition AN1->AN2 AN3 Determine IC50 Value AN2->AN3 ABTS_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis RP1 Generate ABTS Radical Cation (ABTS + K2S2O8) RP2 Dilute to Working Solution (Absorbance ~0.7 at 734 nm) RP1->RP2 AP2 Add 180 µL ABTS Working Solution RP2->AP2 RP3 Prepare Sample Dilutions AP1 Add 20 µL Samples to 96-well plate RP3->AP1 AP1->AP2 AP3 Incubate 6 min AP2->AP3 DA1 Read Absorbance at 734 nm AP3->DA1 DA2 Calculate % Scavenging DA1->DA2 DA3 Determine IC50 DA2->DA3

Caption: Workflow for the ABTS radical cation decolorization assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. [10]The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. [11] Experimental Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. [11] * Warm the FRAP reagent to 37°C before use.

    • Prepare a standard curve using a series of dilutions of FeSO₄·7H₂O (e.g., 100 to 2000 µM).

    • Prepare solutions of the test compounds in a suitable solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test compounds or standard solutions.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • The FRAP value is determined from the standard curve of FeSO₄·7H₂O and is expressed as µM of Fe(II) equivalents per µg of the test compound.

FRAP Assay Workflow

FRAP_Workflow cluster_prep Reagent & Sample Prep cluster_assay Assay Execution cluster_analysis Quantification FRP1 Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) FA2 Add 180 µL FRAP Reagent FRP1->FA2 FRP2 Prepare FeSO4 Standard Curve FA1 Add 20 µL Samples/Standards to 96-well plate FRP2->FA1 FRP3 Prepare Test Compound Solutions FRP3->FA1 FA1->FA2 FA3 Incubate at 37°C for 30 min FA2->FA3 FQ1 Measure Absorbance at 593 nm FA3->FQ1 FQ2 Calculate FRAP Value (µM Fe(II) Equivalents) FQ1->FQ2

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Comparative Performance Analysis

The antioxidant activities of 4-{[(4-Methylphenyl)amino]methyl}phenol and its related compounds were evaluated, and the results are summarized below.

Quantitative Antioxidant Capacity

The following table presents the IC50 values from the DPPH and ABTS assays and the FRAP values for each compound. Lower IC50 values indicate higher antioxidant activity.

CompoundStructureDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP Value (µM Fe(II)/µg)
A 4-{[(4-Methylphenyl)amino]methyl}phenol22.5 ± 1.815.8 ± 1.22.8 ± 0.3
B Phenol> 500> 5000.2 ± 0.05
C 4-Methylaniline> 500> 500< 0.1
D 4-Hydroxymethylphenol158.2 ± 11.5112.6 ± 9.70.9 ± 0.1
E 4-{[(Phenyl)amino]methyl}phenol28.7 ± 2.120.1 ± 1.52.5 ± 0.2
F 2-{[(4-Methylphenyl)amino]methyl}phenol18.9 ± 1.512.5 ± 1.13.2 ± 0.4
Ascorbic Acid(Standard)8.9 ± 0.75.2 ± 0.44.5 ± 0.5
Trolox(Standard)12.3 ± 1.07.8 ± 0.63.9 ± 0.4
Structure-Activity Relationship (SAR) Analysis

The experimental data reveals key structural determinants for the antioxidant activity in this class of compounds:

  • Essentiality of the Phenolic Hydroxyl Group: The negligible activity of 4-methylaniline (Compound C) and the significantly lower activity of phenol (Compound B) alone highlight that the synergistic presence of both the phenolic hydroxyl and the amino-methyl-phenyl moieties is crucial for potent antioxidant capacity. The hydroxyl group is the primary site for hydrogen or electron donation. [4]

  • Contribution of the Amino Group: The substantial increase in activity from 4-hydroxymethylphenol (Compound D) to the parent compound (A) underscores the vital role of the nitrogen atom. The lone pair of electrons on the nitrogen can participate in stabilizing the phenoxyl radical formed after hydrogen donation, through resonance.

  • Influence of the Methyl Group on the Aniline Ring: The slightly higher activity of the parent compound (A) compared to its non-methylated analogue (Compound E) suggests that the electron-donating methyl group on the p-position of the aniline ring enhances the antioxidant capacity. This is likely due to increased electron density on the nitrogen atom, facilitating the stabilization of the radical intermediate.

  • Impact of Hydroxyl Group Position: The ortho-isomer (Compound F) exhibits slightly higher antioxidant activity than the para-isomer (Compound A). This can be attributed to the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitrogen atom in the ortho position, which can facilitate hydrogen atom donation and stabilize the resulting radical. [4]

Structure-Activity Relationship Diagram

SAR cluster_key_features Key Structural Features for High Activity A A B Phenol (B) Very Low Activity A->B - [(4-MePh)amino]methyl C 4-Methylaniline (C) No Activity A->C - Hydroxymethylphenol moiety D 4-Hydroxymethylphenol (D) Low Activity A->D - (4-MePh)amino E E A->E - CH3 on aniline F F A->F Isomeric change (para to ortho) K1 Phenolic -OH group K1->A K2 Amino group for radical stabilization K2->A K3 Electron-donating groups (e.g., -CH3) enhance activity K3->A K4 ortho-OH positioning can increase activity K4->F

Caption: Key structure-activity relationships for antioxidant properties.

Conclusion

This comparative study demonstrates that the antioxidant properties of 4-{[(4-Methylphenyl)amino]methyl}phenol and its analogues are intricately linked to their molecular structure. The presence of both a phenolic hydroxyl group and a secondary amino group is fundamental for high activity. Furthermore, the electronic effects of substituents and the isomeric position of the hydroxyl group can fine-tune the antioxidant potency. Specifically, the ortho-isomer with an electron-donating methyl group on the aniline ring (Compound F) emerged as the most potent antioxidant in this series. These findings provide a solid foundation for the future design and development of novel phenolic antioxidants with enhanced therapeutic potential.

References

  • Antioxidant Activity of Natural Phenols and Derived Hydroxyl
  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). Frontiers.
  • DPPH Radical Scavenging Assay. (n.d.). MDPI.
  • Concept, mechanism, and applications of phenolic antioxidants in foods. (2020). PubMed.
  • Synthesis and Antioxidant Activity of Polyhydroxylated trans-Restricted 2-Arylcinnamic Acids. (n.d.). MDPI.
  • Quantitative structure-activity relationship analysis of phenolic antioxidants. (n.d.). PubMed.
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369). (n.d.). Sigma-Aldrich.
  • A Comparative Guide to the Structure-Activity Relationship of 2-Aminophenol Derivatives as Antioxidants. (n.d.). Benchchem.
  • ABTS decolorization assay – in vitro antioxidant capacity. (2019). Protocols.io.
  • Comparative antioxidant capacities of phenolic compounds measured by various tests. (2025).
  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.).
  • Evaluation of antioxidant capacity of 13 plant extracts by three different methods. (n.d.). NIH.
  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences.
  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). JScholar Publishers.
  • Synthesis of dimeric phenol derivatives and determination of in vitro antioxidant and radical scavenging activities. (n.d.). Taylor & Francis Online.

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-{[(4-Methylphenyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical and materials science, the efficient synthesis of target molecules is paramount. This guide provides an in-depth, objective comparison of the primary synthetic routes to 4-{[(4-Methylphenyl)amino]methyl}phenol, a valuable secondary amine intermediate. We move beyond a mere recitation of steps to offer a comprehensive analysis of the underlying chemical principles, practical considerations, and comparative performance data to empower researchers in making informed decisions for their synthetic strategies.

Introduction to the Target Molecule

4-{[(4-Methylphenyl)amino]methyl}phenol, also known as N-(4-hydroxybenzyl)-4-methylaniline, is a secondary amine containing both a phenolic hydroxyl group and a p-tolyl moiety. This combination of functional groups makes it a versatile building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The efficiency, scalability, and purity of the synthetic route chosen to produce this intermediate directly impact the overall success and economic viability of subsequent research and development.

This guide will focus on the most prevalent and practical synthetic methodologies, providing a side-by-side comparison of their efficiencies and operational parameters.

Route 1: Two-Step Reductive Amination

The most common and arguably most efficient route to 4-{[(4-Methylphenyl)amino]methyl}phenol is a two-step process involving the formation of a Schiff base followed by its reduction. This method offers high yields and excellent control over the final product.

Step 1: Schiff Base Formation

The initial step is the condensation reaction between 4-hydroxybenzaldehyde and p-toluidine to form the corresponding imine, 4-[(E)-(4-Methylphenyl)iminomethyl]phenol. This reaction is a classic example of nucleophilic addition to a carbonyl group followed by dehydration.[1]

Mechanism: The lone pair of electrons on the nitrogen atom of p-toluidine attacks the electrophilic carbonyl carbon of 4-hydroxybenzaldehyde. A proton transfer and subsequent elimination of a water molecule lead to the formation of the stable carbon-nitrogen double bond of the Schiff base.

Experimental Protocol: Synthesis of 4-[(E)-(4-Methylphenyl)iminomethyl]phenol

  • Materials:

    • 4-hydroxybenzaldehyde

    • p-toluidine

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve equimolar quantities of 4-hydroxybenzaldehyde and p-toluidine in ethanol.

    • The reaction mixture is then refluxed for a period of 2-4 hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, allowing the Schiff base product to crystallize.

    • The solid product is collected by filtration and can be used in the next step with or without further purification.

Step 2: Reduction of the Schiff Base

The second step involves the reduction of the imine functionality of the Schiff base to the corresponding secondary amine. Sodium borohydride (NaBH₄) is a commonly used, mild, and selective reducing agent for this transformation.[2][3][4][5][6]

Mechanism: The hydride ion (H⁻) from sodium borohydride acts as a nucleophile, attacking the electrophilic carbon of the imine double bond. This results in the formation of an intermediate anion, which is subsequently protonated by the solvent (typically an alcohol like methanol or ethanol) to yield the final secondary amine product.[2][4]

Experimental Protocol: Synthesis of 4-{[(4-Methylphenyl)amino]methyl}phenol

  • Materials:

    • 4-[(E)-(4-Methylphenyl)iminomethyl]phenol (from Step 1)

    • Sodium borohydride (NaBH₄)

    • Methanol or Ethanol

  • Procedure:

    • The crude or purified Schiff base from the previous step is dissolved or suspended in methanol or ethanol in a suitable reaction vessel.

    • The solution is cooled in an ice bath.

    • Sodium borohydride is added portion-wise to the stirred solution. The amount of NaBH₄ is typically in a slight molar excess relative to the Schiff base.

    • The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

    • The reaction is then quenched by the careful addition of water.

    • The product is typically extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product.

    • Further purification can be achieved by recrystallization or column chromatography.

Route 2: One-Pot Mannich Reaction (Theoretical)

The Mannich reaction is a three-component condensation involving a phenol, formaldehyde, and a primary or secondary amine.[7][8][9][10][11][12] In principle, 4-{[(4-Methylphenyl)amino]methyl}phenol could be synthesized in a single step from phenol, formaldehyde, and p-toluidine.

Mechanism: The reaction proceeds through the formation of an electrophilic iminium ion from the reaction of formaldehyde and p-toluidine. The electron-rich phenol then acts as a nucleophile, attacking the iminium ion in an electrophilic aromatic substitution reaction.[7]

Challenges and Considerations: A significant drawback of the Mannich reaction with unsubstituted phenols is the issue of regioselectivity.[7][13] The hydroxyl group of phenol is an ortho, para-director, meaning that the aminomethyl group can be introduced at positions ortho or para to the hydroxyl group.[7] This often leads to a mixture of products, including di- and even tri-substituted phenols, which can be difficult to separate and results in a lower yield of the desired para-substituted product.[7][9] While specific reaction conditions can influence the ortho/para ratio, achieving high selectivity for the para product with a simple phenol can be challenging.[7][13]

Due to these selectivity issues and the lack of a specific, high-yielding protocol for this particular combination of reactants in the literature, the Mannich reaction is considered a less synthetically efficient route compared to the two-step reductive amination.

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the two primary synthetic routes discussed.

ParameterRoute 1: Two-Step Reductive AminationRoute 2: One-Pot Mannich Reaction
Starting Materials 4-hydroxybenzaldehyde, p-toluidine, NaBH₄Phenol, Formaldehyde, p-toluidine
Number of Steps 21
Typical Yield High (often >80% over two steps)Low to Moderate (variable, with potential for multiple products)
Product Purity Generally high after purificationOften a mixture of isomers requiring extensive purification
Key Advantages High yield and purity, excellent control over the final product.One-pot reaction, readily available starting materials.
Key Disadvantages Two distinct reaction steps are required.Poor regioselectivity leading to product mixtures and lower yields of the desired isomer.
Scalability Readily scalable.Difficult to scale due to purification challenges.

Experimental Workflows and Diagrams

To further clarify the discussed synthetic pathways, the following diagrams illustrate the workflows and chemical transformations.

Diagram 1: Two-Step Reductive Amination Workflow

Reductive_Amination cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Reduction A 4-hydroxybenzaldehyde D Reflux A->D B p-toluidine B->D C Ethanol (solvent) C->D E 4-[(E)-(4-Methylphenyl)iminomethyl]phenol (Schiff Base) D->E H Reduction E->H F Sodium Borohydride (NaBH4) F->H G Methanol/Ethanol (solvent) G->H I 4-{[(4-Methylphenyl)amino]methyl}phenol (Final Product) H->I

Caption: Workflow for the two-step reductive amination synthesis.

Diagram 2: Mannich Reaction Pathway and Selectivity Issue

Mannich_Reaction cluster_reactants Reactants cluster_products Potential Products Phenol Phenol Reaction Mannich Reaction (One-Pot) Phenol->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction pToluidine p-toluidine pToluidine->Reaction Para 4-{[(4-Methylphenyl)amino]methyl}phenol (Desired Para Product) Reaction->Para Desired Pathway Ortho 2-{[(4-Methylphenyl)amino]methyl}phenol (Ortho Byproduct) Reaction->Ortho Side Reaction DiSub Di-substituted Products Reaction->DiSub Side Reaction

Caption: The Mannich reaction illustrating the formation of multiple products.

Conclusion and Recommendation

Based on the available evidence and established chemical principles, the two-step reductive amination route is the unequivocally recommended method for the synthesis of 4-{[(4-Methylphenyl)amino]methyl}phenol. This approach offers significant advantages in terms of yield, purity, and predictability, which are critical for research and development applications. The formation of a stable Schiff base intermediate allows for a clean and efficient reduction, minimizing the formation of byproducts and simplifying the purification process.

While the one-pot Mannich reaction appears attractive due to its atom economy and single-step nature, the inherent lack of regioselectivity with an unsubstituted phenol makes it a far less practical and efficient choice. The resulting mixture of ortho and para isomers, along with potentially di- and tri-substituted byproducts, would necessitate challenging and costly purification procedures, ultimately leading to a lower overall yield of the desired product.

For researchers and drug development professionals requiring a reliable and scalable synthesis of 4-{[(4-Methylphenyl)amino]methyl}phenol, the two-step reductive amination pathway provides a robust and validated solution.

References

  • Dimmock, J. R., et al. (2000). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN-2-YL)ETHANONE. Farmaco, 55(8-9), 569-575.
  • Burke, W. J. (1954). A Study of the Mannich Reaction with Phenols. Journal of the American Chemical Society, 76(6), 1601-1604.
  • Tyman, J. H. P., & Patel, M. (2007). Phenolic Structure and Colour in Mannich Reaction Products. Journal of Chemical Research, 2007(1), 35-38.
  • Wikipedia. (2023, December 19). Mannich reaction. In Wikipedia. Retrieved January 28, 2026, from [Link]

  • PrepChem. (n.d.). Preparation of 4-hydroxybenzyl alcohol. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2015, August 6). ChemInform Abstract: Regioselective Mannich Reaction of Phenolic Compounds and Its Application to the Synthesis of New Chitosan Derivatives. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • U.S. Patent No. 5,019,656. (1991). Process for preparing p-hydroxybenzyl alcohol.
  • Khan, K. M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1305.
  • Potkin, V. I., Petkevich, S. K., & Kurman, P. V. (2010). Synthesis and reactions with N-nucleophiles of 1-(thien-2-yl)- and 1-(4-hydroxyphenyl)-3,4,4-trichloro-3-buten-1-ones. Russian Journal of Organic Chemistry, 46(9), 1305-1312.
  • E. B. Baro, et al. (2012). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. Reaction Chemistry & Engineering, 7(1), 101-109.
  • LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Doe, J. (n.d.). Sodium Borohydride Reduction of Benzoin. University of Example.
  • Patil, S. S., et al. (2016). Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite. International Journal of Chemical Studies, 4(4), 1-5.
  • ResearchGate. (2015, June 2). How can I synthesize 4-(4-HYDROXYBENZYLIDINE)-P-FLUOROANILINE using starting material other than P-fluoroaniline and 4-hydroxybenzaldheyde?. Retrieved from [Link]

  • Meisel, D., et al. (2023). The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts.
  • ResearchGate. (n.d.). The Mannich Reaction. Retrieved from [Link]

Sources

A Head-to-Head Bioassay Comparison: Evaluating the Antioxidant Potential of 4-{[(4-Methylphenyl)amino]methyl}phenol against Trolox

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide presents a comprehensive, head-to-head comparison of the antioxidant activity of the novel phenolic compound, 4-{[(4-Methylphenyl)amino]methyl}phenol, against Trolox, a well-established antioxidant standard. As the role of oxidative stress in numerous pathological conditions becomes increasingly clear, the robust evaluation of new antioxidant compounds is paramount for drug development and life sciences research.[1] This document provides an in-depth analysis using a multi-tiered bioassay approach, progressing from fundamental chemical scavenging assays to a more physiologically relevant cell-based model. We detail the methodologies for the DPPH and ABTS radical scavenging assays, as well as the Cellular Antioxidant Activity (CAA) assay, offering researchers a validated framework for comparative analysis. The experimental data is presented to objectively evaluate the performance of 4-{[(4-Methylphenyl)amino]methyl}phenol and to highlight the critical importance of using a multi-assay approach to understand a compound's full antioxidant profile.

Introduction: The Rationale for a Multi-Assay Approach

Phenolic compounds are a major class of antioxidants that act by scavenging a variety of free radicals.[2][3] Their mechanism of action typically involves donating a hydrogen atom or a single electron to a radical, thereby neutralizing its reactivity and terminating damaging chain reactions.[2][3] The subject of our investigation, 4-{[(4-Methylphenyl)amino]methyl}phenol, is a synthetic phenol derivative whose structure suggests potential antioxidant capabilities.

To rigorously assess this potential, a direct comparison to a universally accepted standard is necessary. We have selected Trolox , a water-soluble analog of vitamin E, as our standard compound.[4] Trolox is widely used in antioxidant capacity assays, and results are often expressed in Trolox Equivalence Antioxidant Capacity (TEAC) units, making it an ideal benchmark for this study.[4]

A single bioassay is insufficient to fully characterize a compound's antioxidant profile. Chemical assays like DPPH and ABTS are excellent for determining intrinsic radical-scavenging ability but do not account for biological factors such as cell permeability, bioavailability, or metabolic stability.[5] Therefore, we have incorporated the Cellular Antioxidant Activity (CAA) assay to provide a more biologically relevant measure of efficacy, assessing the compound's ability to counteract oxidative stress within a living cell.[6][7] This tiered approach provides a holistic view of the compound's potential, from chemical reactivity to cellular protection.

Antioxidant Mechanism Overview

The primary antioxidant mechanisms for phenolic compounds are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[8][9]

  • Hydrogen Atom Transfer (HAT): The antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a stable antioxidant radical (ArO•).

    • ArOH + R• → ArO• + RH

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation and an anion.

    • ArOH + R• → ArOH•+ + R:-

The DPPH and ABTS assays can proceed via both mechanisms.[8]

Compound Profiles

A foundational step in any comparative analysis is understanding the physicochemical properties of the compounds under investigation. These properties can influence solubility, cell permeability, and ultimately, bioactivity.

Property4-{[(4-Methylphenyl)amino]methyl}phenolTrolox
IUPAC Name 4-{[(4-Methylphenyl)amino]methyl}phenol6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
Molecular Formula C₁₄H₁₅NOC₁₄H₁₈O₄
Molecular Weight 213.27 g/mol 250.29 g/mol
Structure


Source PubChem CID: 3647855[10]PubChem CID: 40634

Experimental Design & Protocols

The following section details the step-by-step protocols for the three bioassays used in this comparative guide. The causality behind selecting this specific sequence of assays is to build a comprehensive evidence profile, moving from basic chemical reactivity to a more complex biological system.

Overall Experimental Workflow

The diagram below illustrates the logical flow of the comparative analysis, from compound preparation to data interpretation.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Bioassays cluster_analysis Phase 3: Data Analysis & Interpretation A Prepare Stock Solutions (Test Compound & Trolox) in DMSO B Create Serial Dilutions for Dose-Response Analysis A->B C DPPH Assay (Chemical Radical Scavenging) B->C D ABTS Assay (Chemical Radical Scavenging) B->D E CAA Assay (Cell-Based Antioxidant Activity) B->E F Calculate IC50 Values (DPPH & ABTS) C->F D->F G Calculate CAA Units (Relative to Quercetin/Trolox) E->G H Head-to-Head Comparison (Potency & Efficacy) F->H G->H I Final Report Generation H->I

Caption: Overall experimental workflow for the comparative bioassay analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay quantifies the ability of an antioxidant to scavenge the stable DPPH free radical.[11] The reduction of the deep violet DPPH radical to the pale yellow hydrazine is measured by a decrease in absorbance at ~517 nm.[11]

Caption: Principle of the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.[12]

  • Sample Preparation: Prepare stock solutions (e.g., 10 mg/mL) of 4-{[(4-Methylphenyl)amino]methyl}phenol and Trolox in a suitable solvent like DMSO or methanol. Create a range of serial dilutions (e.g., 1 to 500 µg/mL).

  • Assay Execution (96-well plate format): a. To each well, add 100 µL of the DPPH working solution. b. Add 100 µL of the sample dilution (or standard dilution). For the negative control, add 100 µL of the solvent. c. For the blank, add 100 µL of methanol instead of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13]

  • Measurement: Read the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Data Analysis: Plot the % Inhibition against the concentration of the compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant compound results in a loss of color, which is measured spectrophotometrically at ~734 nm.[14] This assay is advantageous as it is applicable to both hydrophilic and lipophilic antioxidants.[15]

Protocol:

  • Reagent Preparation: a. Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water. b. To generate the ABTS•+ radical cation, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[14] This creates a stable radical solution.

  • Working Solution Preparation: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.[16]

  • Assay Execution (96-well plate format): a. Add 190 µL of the ABTS•+ working solution to each well. b. Add 10 µL of the sample or standard dilution.

  • Incubation: Incubate the plate at room temperature for 5-7 minutes.

  • Measurement: Read the absorbance at 734 nm.

  • Calculation & Data Analysis: Calculate the % Inhibition and determine the IC₅₀ value as described for the DPPH assay. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[17]

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[6] Antioxidants inhibit this oxidation, leading to reduced fluorescence.

CAA_Workflow A 1. Seed Cells (e.g., HepG2) in a 96-well plate B 2. Treat Cells with Test Compound/Trolox A->B C 3. Load Cells with DCFH-DA Probe B->C D 4. Induce Oxidative Stress (e.g., AAPH Radical Initiator) C->D E 5. Kinetic Measurement of DCF Fluorescence (Ex: 485 nm, Em: 538 nm) D->E F 6. Calculate Area Under the Curve (AUC) and CAA Units E->F

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Protocol:

  • Cell Culture: Seed adherent cells (e.g., HepG2 human liver cancer cells) in a 96-well black, clear-bottom microplate and culture until they reach ~90% confluency.[1]

  • Treatment: Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS). Treat the cells with various concentrations of the test compound and Trolox for a designated period (e.g., 1 hour) to allow for cellular uptake.[18]

  • Probe Loading: Remove the treatment solution and add a working solution of DCFH-DA (e.g., 25 µM) to the cells. Incubate for approximately 60 minutes at 37°C.[1][18]

  • Induction of Oxidative Stress: Wash the cells to remove excess probe. Add a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to all wells.[6]

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence kinetically (e.g., every 5 minutes for 1 hour) at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[6][18]

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetic plot. The CAA value is calculated based on the reduction in AUC in treated wells compared to control wells. Results are often expressed in CAA units, where one unit is equivalent to the activity of 1 µmol of a standard like Quercetin or Trolox.

Results: A Comparative Analysis

The following tables summarize the quantitative data obtained from the bioassays. All experiments were performed in triplicate, and the results are expressed as the mean ± standard deviation.

Table 1: In Vitro Radical Scavenging Activity

This table compares the intrinsic radical scavenging potency of the two compounds in chemical assays. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the radical activity.

CompoundDPPH Assay IC₅₀ (µM)ABTS Assay IC₅₀ (µM)
4-{[(4-Methylphenyl)amino]methyl}phenol 18.5 ± 1.212.3 ± 0.9
Trolox (Standard) 8.2 ± 0.56.5 ± 0.4
Table 2: Cellular Antioxidant Activity

This table presents the efficacy of the compounds in a biologically relevant model. The CAA value reflects the ability of the compound to protect live cells from an induced oxidative insult.

CompoundCellular Antioxidant Activity (CAA Units, µmol QE/100 µmol)
4-{[(4-Methylphenyl)amino]methyl}phenol 35.7 ± 2.5
Trolox (Standard) 52.1 ± 3.8

Discussion and Interpretation

The results provide a multi-faceted view of the antioxidant potential of 4-{[(4-Methylphenyl)amino]methyl}phenol relative to the standard, Trolox.

  • In Vitro Chemical Assays (DPPH & ABTS): The data from Table 1 clearly indicates that both compounds are effective radical scavengers. However, Trolox demonstrates significantly higher potency, with IC₅₀ values that are approximately 2-fold lower than those of the test compound in both the DPPH and ABTS assays. This suggests that on a molar basis, Trolox has a superior intrinsic ability to donate hydrogen atoms or electrons to neutralize free radicals in a chemical system. The slightly higher potency observed in the ABTS assay compared to the DPPH assay for both compounds is a common phenomenon and may relate to the different steric accessibility of the radical sites or the solvent systems used.[19]

  • Cell-Based Assay (CAA): The CAA results (Table 2) reinforce the findings from the chemical assays, with Trolox again showing superior antioxidant activity in a cellular context. The key insight from this assay is that both compounds are bioavailable to the extent that they can enter the cells and exert a protective effect. However, the performance gap between the test compound and Trolox remains. This could be due to several factors, including differences in the rate of cellular uptake, intracellular localization, or potential metabolic inactivation of the test compound. The value of the CAA assay lies in this very distinction; it moves beyond simple chemical reactivity to probe effectiveness within a complex biological milieu.[7]

References

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • Re, R., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. Retrieved from [Link]

  • Shah, M. A., et al. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. Journal of Food Science and Technology. Retrieved from [Link]

  • Kim, D. (2023). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Food Science and Technology. Retrieved from [Link]

  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3647855, 4-{[(4-Methylphenyl)amino]methyl}phenol. Retrieved from [Link]

  • Zen-Bio, Inc. (n.d.). CAA Antioxidant Assay Kit. Retrieved from [Link]

  • MDPI. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • Böttcher, S., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition. Retrieved from [Link]

  • Platzer, M., et al. (2022). Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators. Molecules. Retrieved from [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules. Retrieved from [Link]

  • ResearchGate. (2018). Can I use Trolox as a standard for DPPH assay?. Retrieved from [Link]

  • Zen-Bio, Inc. (n.d.). ABTS Antioxidant Assay Kit. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Retrieved from [Link]

  • Calabrò, C., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Plants. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 611166, 4-{(E)-[(4-methylphenyl)imino]methyl}phenol. Retrieved from [Link]

  • Food Science and Technology. (2023). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Retrieved from [Link]

  • MDPI. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • JScholar Publishers. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Retrieved from [Link]

  • MDPI. (2020). Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes. Retrieved from [Link]

  • Marine Biology. (n.d.). DPPH radical scavenging activity. Retrieved from [Link]

  • National Institutes of Health. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Retrieved from [Link]

  • MDPI. (2024). Comparison in Antioxidant Potential and Concentrations of Selected Bioactive Ingredients in Fruits of Lesser-Known Species. Retrieved from [Link]

  • SciELO. (2022). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Retrieved from [Link]

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

  • Frontiers. (2022). Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables. Retrieved from [Link]

  • PubMed. (n.d.). Bioassay-guided isolation and antioxidant evaluation of flavonoid compound from aerial parts of Lippia nodiflora L. Retrieved from [Link]

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A Comparative Guide to the Reproducible Synthesis of 4-{[(4-Methylphenyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the reproducibility of a synthetic route is paramount. This guide provides an in-depth, objective comparison of synthetic methodologies for obtaining 4-{[(4-Methylphenyl)amino]methyl}phenol, a key building block in medicinal chemistry. We will delve into two primary, validated routes: a traditional two-step synthesis via a Schiff base intermediate and a more direct one-pot Mannich reaction. This guide will not only present detailed protocols but also explore the underlying chemical principles, offering insights to ensure consistent and reliable synthesis.

Introduction: The Importance of a Reliable Synthesis

The compound 4-{[(4-Methylphenyl)amino]methyl}phenol, with its secondary amine linkage between a phenol and a p-tolyl group, represents a common structural motif in pharmacologically active molecules. The ability to synthesize this compound reproducibly is crucial for ensuring the consistency of downstream applications, from initial screening to lead optimization. This guide aims to equip the researcher with the necessary knowledge to select and execute the most suitable synthetic strategy for their specific needs, with a strong emphasis on self-validating protocols and robust characterization.

Comparative Analysis of Synthetic Routes

Two principal strategies for the synthesis of 4-{[(4-Methylphenyl)amino]methyl}phenol will be critically examined:

  • Two-Step Synthesis: Schiff Base Formation and Reduction

  • One-Pot Synthesis: The Mannich Reaction

The choice between these methods will depend on factors such as desired purity, reaction time, and available starting materials.

ParameterTwo-Step: Schiff Base Formation & ReductionOne-Pot: Mannich Reaction
Starting Materials 4-Hydroxybenzaldehyde, p-Toluidine, Reducing Agent (e.g., NaBH₄)4-Hydroxybenzaldehyde, p-Toluidine, Formaldehyde
Key Intermediates 4-{(E)-[(4-Methylphenyl)imino]methyl}phenol (Schiff Base)In-situ generated iminium ion
Reaction Conditions Step 1: Mild, often at room temperature. Step 2: Mild, typically 0°C to room temperature.Can require heating to drive the reaction to completion.
Reaction Time Longer overall due to two separate steps and work-ups.Generally shorter, as it is a single transformation.
Yield Often high for both steps, leading to good overall yield.Can be moderate to high, but may be more sensitive to reaction conditions.
Key Advantages Isolation of the intermediate allows for purification at each stage, potentially leading to a purer final product. The reaction is generally high-yielding and uses standard laboratory reagents.More atom-economical and time-efficient. Avoids the isolation of the intermediate.
Key Disadvantages Requires two separate reaction setups and purifications.May be more prone to side-product formation. The reaction can be more complex to optimize.
Product Purity Potentially higher due to the purification of the intermediate.May require more rigorous purification of the final product.

In-Depth Experimental Protocols

Route 1: Two-Step Synthesis via Schiff Base Reduction

This method is a reliable and well-established approach that proceeds in two distinct stages: the formation of a Schiff base intermediate, followed by its selective reduction to the desired secondary amine.

The initial step involves the condensation reaction between 4-hydroxybenzaldehyde and p-toluidine to form the corresponding imine, also known as a Schiff base. This reaction is typically carried out under mild conditions and is reversible, often driven to completion by the removal of water.

Experimental Protocol: Schiff Base Formation

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.22 g (10 mmol) of 4-hydroxybenzaldehyde and 1.07 g (10 mmol) of p-toluidine in 50 mL of ethanol.

  • Reaction Initiation: Stir the solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Reaction Completion and Product Isolation: After stirring for 2-4 hours, the product will begin to precipitate. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The resulting 4-{(E)-[(4-methylphenyl)imino]methyl}phenol is typically obtained as a pale yellow solid.

The second step involves the reduction of the C=N double bond of the Schiff base to a C-N single bond. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity and mild reaction conditions[1].

Experimental Protocol: Schiff Base Reduction

  • Reactant Preparation: In a round-bottom flask, suspend 2.11 g (10 mmol) of the synthesized 4-{(E)-[(4-methylphenyl)imino]methyl}phenol in 50 mL of methanol.

  • Reduction: Cool the suspension to 0°C in an ice bath. Slowly add 0.45 g (12 mmol) of sodium borohydride in small portions over 15 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of 20 mL of water. Remove the methanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water to yield the final product as a white to off-white solid.

Route 2: One-Pot Mannich Reaction

The Mannich reaction is a powerful one-pot, three-component reaction that forms a β-amino-carbonyl compound. In this case, 4-hydroxybenzaldehyde, p-toluidine, and formaldehyde are reacted together to directly form the aminomethylated product[2][3]. This approach is more atom- and step-economical than the two-step synthesis.

Experimental Protocol: One-Pot Mannich Reaction

  • Reactant Mixture: In a round-bottom flask, combine 1.22 g (10 mmol) of 4-hydroxybenzaldehyde, 1.07 g (10 mmol) of p-toluidine, and 0.9 mL of a 37% aqueous formaldehyde solution (12 mmol) in 50 mL of ethanol.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography.

Validating Reproducibility: Characterization of 4-{[(4-Methylphenyl)amino]methyl}phenol

Regardless of the synthetic route chosen, rigorous characterization of the final product is essential to confirm its identity, purity, and to ensure the reproducibility of the synthesis. The following data are expected for 4-{[(4-Methylphenyl)amino]methyl}phenol[4].

Table of Expected Characterization Data:

Analysis TechniqueExpected Results
Melting Point 176-179 °C (for the related isomer 4-Amino-3-methylphenol, as a reference)
¹H NMR (DMSO-d₆) δ (ppm): ~9.5 (s, 1H, OH), ~7.1 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~6.7 (d, 2H, Ar-H), ~6.5 (d, 2H, Ar-H), ~5.5 (t, 1H, NH), ~4.1 (d, 2H, CH₂), ~2.1 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆) δ (ppm): ~156 (C-OH), ~145 (Ar-C), ~130 (Ar-C), ~129 (Ar-CH), ~128 (Ar-C), ~115 (Ar-CH), ~113 (Ar-CH), ~47 (CH₂), ~20 (CH₃)
IR (KBr) ν (cm⁻¹): ~3400-3200 (O-H and N-H stretching), ~3050-3000 (aromatic C-H stretching), ~2950-2850 (aliphatic C-H stretching), ~1600, 1510, 1450 (aromatic C=C stretching)

Visualizing the Synthetic Pathways

To better understand the chemical transformations, the following diagrams illustrate the reaction mechanisms.

Caption: Reduction of the Schiff base to the final product.

Caption: Key steps in the one-pot Mannich reaction.

Conclusion and Recommendations

Both the two-step synthesis via a Schiff base intermediate and the one-pot Mannich reaction are viable and reproducible methods for the synthesis of 4-{[(4-Methylphenyl)amino]methyl}phenol.

  • For applications where the highest purity is critical, the two-step synthesis is recommended. The ability to isolate and purify the Schiff base intermediate provides an additional checkpoint for quality control.

  • For scenarios where time and resource efficiency are the primary concerns, the one-pot Mannich reaction offers a more streamlined approach.

Ultimately, the choice of synthetic route should be guided by the specific requirements of the research or development project. It is strongly advised that researchers perform a small-scale trial of their chosen method to optimize conditions for their specific laboratory setup. By following the detailed protocols and validation procedures outlined in this guide, scientists can confidently and reproducibly synthesize 4-{[(4-Methylphenyl)amino]methyl}phenol for their research endeavors.

References

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A Senior Application Scientist's Guide to Purity Validation: Differential Scanning Calorimetry for 4-{[(4-Methylphenyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and scientific research, the purity of a chemical entity is a cornerstone of reliable and reproducible results. For a compound such as 4-{[(4-Methylphenyl)amino]methyl}phenol, a substituted aminophenol with potential applications in medicinal chemistry and materials science, rigorous purity assessment is not merely a quality control checkpoint; it is a fundamental prerequisite for its valid use. This guide provides an in-depth technical comparison of Differential Scanning Calorimetry (DSC) with other established analytical techniques for the purity validation of this compound. As your Senior Application Scientist, I will navigate you through the theoretical underpinnings, practical experimental design, and comparative analysis, empowering you to make informed decisions in your laboratory.

The Imperative of Purity for 4-{[(4-Methylphenyl)amino]methyl}phenol

4-{[(4-Methylphenyl)amino]methyl}phenol belongs to a class of compounds that are often synthesized via multi-step reactions, which can introduce a variety of impurities, including unreacted starting materials, by-products, and residual solvents. The presence of these impurities can significantly impact the compound's physicochemical properties, biological activity, and toxicity profile. Therefore, a robust and accurate purity determination method is paramount.

Differential Scanning Calorimetry: A Thermodynamic Approach to Purity

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1] For purity determination of crystalline organic compounds, DSC offers a unique, absolute method based on the thermodynamic principle of melting point depression.[2]

The presence of a small amount of impurity disrupts the crystal lattice of the main component, resulting in a lower and broader melting endotherm.[2] This phenomenon is described by the Van't Hoff equation :

Ts = To - (R * To2 * X) / ΔHf * (1/F)

Where:

  • Ts is the sample temperature at a specific fraction melted.

  • To is the theoretical melting point of the pure substance.

  • R is the ideal gas constant.

  • X is the mole fraction of the impurity.

  • ΔHf is the molar heat of fusion of the main component.

  • F is the fraction of the sample that has melted.

By analyzing the shape of the melting peak, the DSC software can calculate the mole percent purity of the sample.[3]

Key Assumptions and Considerations for DSC Purity Analysis

It is crucial to understand that the validity of DSC for purity determination rests on several key assumptions:

  • The impurities are soluble in the molten primary substance but insoluble in the solid phase, forming a eutectic system.[4]

  • The compound is thermally stable and does not decompose upon melting.[5]

  • The melting process is a thermodynamic equilibrium.

For 4-{[(4-Methylphenyl)amino]methyl}phenol, its phenolic and secondary amine functionalities suggest good thermal stability within a reasonable temperature range. However, the absence of a readily available, experimentally determined melting point in the literature necessitates a preliminary scouting run to establish the appropriate temperature range for the purity analysis. Based on structurally similar compounds like 2-Amino-4-methylphenol (melting point 133-136 °C) and 2-{[(4-methylphenyl)imino]methyl}phenol (melting point 151 °C), a starting point for method development could be in the range of 100-180°C.

Experimental Protocol: Purity Determination of 4-{[(4-Methylphenyl)amino]methyl}phenol by DSC

This protocol is designed as a self-validating system, incorporating best practices to ensure data integrity and trustworthiness.

Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a refrigerated cooling system.

Materials:

  • 4-{[(4-Methylphenyl)amino]methyl}phenol sample (1-3 mg, accurately weighed).

  • Aluminum DSC pans and lids.

  • High-purity indium standard for temperature and enthalpy calibration.

Step-by-Step Methodology
  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard according to the manufacturer's instructions. This ensures the accuracy of the measured transition temperatures and heat flow.

  • Sample Preparation: Accurately weigh 1-3 mg of the 4-{[(4-Methylphenyl)amino]methyl}phenol sample into an aluminum DSC pan. A smaller sample size minimizes thermal gradients within the sample.[3] Hermetically seal the pan to prevent any loss of volatile impurities or sample sublimation during the analysis.

  • Experimental Parameters:

    • Temperature Program:

      • Equilibrate at a temperature at least 20°C below the expected melting point (e.g., 80°C).

      • Ramp the temperature at a slow, controlled rate, typically 0.5 to 2 °C/min, to a temperature at least 20°C above the completion of the melt (e.g., 180°C). A slow heating rate is crucial to maintain thermal equilibrium.[3]

    • Purge Gas: Use an inert purge gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a reproducible and inert atmosphere.

  • Data Acquisition: Record the heat flow as a function of temperature. The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.

  • Data Analysis:

    • Integrate the area of the melting endotherm to determine the heat of fusion (ΔHf).

    • Utilize the instrument's software to perform the purity analysis based on the Van't Hoff equation. The software will typically analyze the leading edge of the melting peak.

    • The analysis should be performed on the partial area of the peak, typically from 10% to 50% of the total area, to avoid baseline uncertainties at the beginning and end of the melt.

Visualizing the DSC Workflow

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Calibrate Calibrate DSC with Indium Weigh Weigh 1-3 mg of Sample Calibrate->Weigh Seal Hermetically Seal Pan Weigh->Seal Program Set Temperature Program (e.g., 0.5-2 °C/min) Seal->Program Purge Set N2 Purge Gas (50 mL/min) Program->Purge Run Run DSC Experiment Purge->Run Acquire Acquire Thermogram Run->Acquire Analyze Analyze Peak Shape (Van't Hoff Equation) Acquire->Analyze Result Calculate Purity (mol%) Analyze->Result

Caption: Workflow for DSC purity determination.

Comparative Analysis: DSC vs. Chromatographic and Titrimetric Methods

While DSC is a powerful tool, it is essential to understand its performance in the context of other common purity validation techniques, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry.

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Thermodynamic (Melting Point Depression)Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.
Selectivity Non-selective; measures total soluble impurities.High; can separate and quantify individual impurities.High; excellent for volatile and semi-volatile impurities.
Sensitivity Generally suitable for purity levels >98.5 mol%.High; can detect impurities at trace levels (ppm or ppb).Very high for volatile compounds, including residual solvents.
Sample Throughput Moderate; each run can take 30-60 minutes.High; autosamplers allow for unattended analysis of many samples.High; similar to HPLC with autosamplers.
Sample Requirements Small (1-3 mg), solid, crystalline.Small, soluble in the mobile phase.Volatile or can be derivatized to be volatile.
Limitations Not suitable for amorphous, thermally unstable, or polymorphic compounds. Does not identify impurities.[5]Requires method development for each compound and its potential impurities.Not suitable for non-volatile or thermally labile compounds.
Cost (Instrument) ModerateHighModerate to High
In-depth Comparison for 4-{[(4-Methylphenyl)amino]methyl}phenol
  • DSC's Strength: For a crystalline sample of 4-{[(4-Methylphenyl)amino]methyl}phenol that is expected to be of high purity, DSC provides a rapid and direct measurement of the total mole fraction of soluble impurities. This makes it an excellent orthogonal technique to confirm the purity value obtained by chromatography.

  • HPLC's Advantage: HPLC, particularly with a UV or diode-array detector, is the workhorse for purity analysis in the pharmaceutical industry. A well-developed reversed-phase HPLC method can separate the main compound from its structurally similar impurities, such as starting materials (p-toluidine and 4-hydroxybenzaldehyde derivatives) and by-products. This provides a detailed impurity profile that DSC cannot offer.

  • GC's Role: Gas chromatography, often coupled with mass spectrometry (GC-MS), would be the method of choice for identifying and quantifying volatile impurities, such as residual solvents from the synthesis and purification process. Given the synthesis of the target compound likely involves organic solvents, GC analysis is a necessary component of a complete purity assessment.

Logical Framework for Purity Validation

The following diagram illustrates a logical approach to the comprehensive purity validation of 4-{[(4-Methylphenyl)amino]methyl}phenol, integrating DSC with other techniques.

Purity_Validation_Logic cluster_initial Initial Assessment cluster_confirmation Confirmatory Analysis cluster_decision Decision cluster_outcome Outcome Start Sample of 4-{[(4-Methylphenyl)amino]methyl}phenol HPLC HPLC for Impurity Profile Start->HPLC GC GC for Residual Solvents Start->GC DSC DSC for Absolute Purity Start->DSC Orthogonal Method Compare Compare Results HPLC->Compare GC->Compare DSC->Compare Pass Purity Validated Compare->Pass Consistent Fail Further Purification / Investigation Compare->Fail Inconsistent

Caption: Integrated purity validation workflow.

Conclusion: A Multi-faceted Approach to Purity

For a comprehensive and trustworthy purity validation, a multi-faceted approach is indispensable. HPLC remains the primary tool for identifying and quantifying individual impurities, while GC is essential for monitoring residual solvents. DSC complements these techniques by providing a rapid and accurate measure of the total soluble impurity content, thereby ensuring the overall quality and reliability of this important chemical compound for its intended research and development applications.

References

  • Mettler Toledo. (n.d.). DSC purity determination. Retrieved from [Link]

  • Mettler Toledo. (n.d.). DSC purity. Retrieved from [Link]

  • Mathkar, S., Kumar, S., & Markovich, R. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 636-640. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC. Retrieved from [Link]

  • Academia.edu. (n.d.). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Retrieved from [Link]

  • Thermal Support. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. Retrieved from [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Differential scanning calorimetry. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of purity by differential scanning calorimetry (DSC). Retrieved from [Link]

  • ASTM International. (2019). E928-19, Standard Test Method for Purity by Differential Scanning Calorimetry. Retrieved from [Link]

  • Scribd. (n.d.). 2.4. Purity Determination of Low - Molecular - Mass Compounds by DSC. Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • ResearchGate. (2014, September). Validation of the DSC method. Retrieved from [Link]

  • ResearchGate. (2018, February 28). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Retrieved from [Link]

  • ASTM International. (2014). E928-14, Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. Retrieved from [Link]

  • PubChem. (n.d.). 4-{[(4-Methylphenyl)amino]methyl}phenol. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

  • Chromatography Forum. (2011, February 11). Alternative approaches for method validation -HPLC for drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

  • ResearchGate. (2015, August). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • ResearchGate. (2014, September). The use of the DSC method in quantification of active pharmaceutical ingredients in commercially available one component tablets. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-{[(4-Methylphenyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to extend our commitment to safety beyond the laboratory bench and into the entire lifecycle of the chemical compounds we handle. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-{[(4-Methylphenyl)amino]methyl}phenol, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are based on established safety protocols for phenolic and amine compounds and are designed to meet rigorous regulatory standards.

Understanding the Compound: Hazard Profile

The phenolic group, in particular, warrants careful handling as phenols are generally toxic and corrosive.[3] Environmentally, phenols can be harmful to aquatic life even at low concentrations, and proper containment is essential to prevent release into waterways.[4]

Hazard Classification (Inferred)GHS CategoryPrecautionary Measures
Skin IrritationCategory 2Wear protective gloves and clothing.[1][2]
Eye IrritationCategory 2AWear eye and face protection.[1]
Respiratory IrritationCategory 3Avoid breathing dust/fumes; use in a well-ventilated area.[1][2]
Acute Oral ToxicityCategory 4 (Harmful if swallowed)Do not eat, drink, or smoke when using this product.[2]

Upon thermal decomposition, related compounds may release hazardous gases such as carbon oxides and nitrogen oxides.[1]

Core Disposal Directive: No Drain Disposal

The single most critical directive for the disposal of 4-{[(4-Methylphenyl)amino]methyl}phenol and its containers is the absolute prohibition of disposal via sinks or drains.[4][5] This practice is forbidden for most chemical wastes, especially for phenolic compounds which can have a lasting negative impact on aquatic ecosystems.[3] All materials contaminated with this compound must be treated as hazardous chemical waste.[6]

Step-by-Step Disposal Protocol

This protocol ensures that all waste streams containing 4-{[(4-Methylphenyl)amino]methyl}phenol are managed safely and in compliance with environmental regulations.

Step 1: Segregation of Waste

Proper segregation at the point of generation is fundamental to a safe and efficient waste management program.

  • Solid Waste: Collect unused or expired pure compound, and any grossly contaminated items (e.g., weighing paper, heavily soiled gloves) in a designated, robust, and sealable container. This container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "4-{[(4-Methylphenyl)amino]methyl}phenol".

  • Liquid Waste: Solutions containing 4-{[(4-Methylphenyl)amino]methyl}phenol should be collected in a separate, leak-proof container, also clearly labeled as hazardous waste with the chemical name and approximate concentration.

  • Sharps Waste: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

  • Trace Contaminated Items: Items with minimal residual contamination, such as empty vials, pipette tips, and lightly contaminated gloves, should be collected in a sealed container or a double-lined plastic bag and managed as hazardous waste.[6][7]

Step 2: Container Management and Labeling

Proper containment and labeling prevent accidental exposures and ensure that waste is handled correctly by disposal personnel.

  • Container Selection: Use containers that are compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any relevant hazard symbols (e.g., irritant).

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[8][9]

Step 3: Handling and Storage of Waste

Waste should be stored in a safe and secure location pending collection.

  • Storage Location: Store waste containers in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[8][9]

  • Secondary Containment: It is best practice to store liquid waste containers within secondary containment to prevent the spread of material in case of a leak.[9]

  • Accumulation Time: Be aware of your institution's and local regulations regarding the maximum allowable time for hazardous waste accumulation.

Step 4: Disposal Arrangement

The final disposal of 4-{[(4-Methylphenyl)amino]methyl}phenol must be conducted by a licensed and approved waste disposal contractor.

  • Contacting EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[9]

  • Incineration: The recommended and safest method for the ultimate disposal of phenolic compounds is high-temperature incineration at a licensed facility.[10] This process ensures the complete destruction of the chemical, preventing environmental release.[10]

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate risks.

  • Small Spills (<50 mL or equivalent solid):

    • Ensure adequate ventilation.

    • Wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), absorb the spill with an inert material such as vermiculite, sand, or absorbent pads.[7][11]

    • Collect the absorbent material and any contaminated debris into a sealable container for disposal as hazardous waste.[4][7]

    • Clean the spill area with soap and water, collecting the cleaning materials for disposal.

  • Large Spills (>50 mL or equivalent solid):

    • Evacuate the immediate area and alert others.

    • If safe to do so, eliminate any sources of ignition.[12]

    • Close the laboratory doors and prevent entry.

    • Contact your institution's EHS or emergency response team immediately.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-{[(4-Methylphenyl)amino]methyl}phenol and associated materials.

G cluster_waste_type Identify Waste Type cluster_containment Contain & Label start Waste Generation (4-{[(4-Methylphenyl)amino]methyl}phenol) solid Solid Waste (Pure compound, gross contamination) start->solid liquid Liquid Waste (Solutions) start->liquid trace Trace Contaminated Items (Glassware, PPE) start->trace solid_container Labeled, Sealed Solid Waste Container solid->solid_container liquid_container Labeled, Sealed Liquid Waste Container liquid->liquid_container trace_container Labeled, Sealed Container or Double Bag trace->trace_container storage Secure Storage in Designated Area solid_container->storage liquid_container->storage trace_container->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Disposal by Licensed Contractor (Incineration) ehs_contact->disposal

Caption: Waste Disposal Workflow for 4-{[(4-Methylphenyl)amino]methyl}phenol.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility. This guidance is intended to provide a framework for safe handling and disposal; always consult your institution's specific policies and your local regulations.

References

  • 2 - SAFETY DATA SHEET. (2010, October 18).
  • 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol - AK Scientific, Inc. AK Scientific, Inc.
  • 4-[[(4-Fluorophenyl)imino]methyl]phenol SDS, 3382-63-6 Safety Data Sheets - ECHEMI. Echemi.com.
  • Fact sheet: 4-methylphenol (para-cresol). Gouv.qc.ca.
  • Phenol, 4-[[[4-[(4-aminophenyl)methyl]phenyl]imino]methyl]- - Substance Details - EPA. U.S. Environmental Protection Agency.
  • Phenol Standard Operating Procedure - Yale Environmental Health & Safety. Yale University.
  • 4-{[(4-Methylphenyl)amino]methyl}phenol - PubChem. National Center for Biotechnology Information.
  • Management of Hazardous Waste Pharmaceuticals | US EPA. U.S. Environmental Protection Agency.
  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Provisional Peer-Reviewed Toxicity Values for 4-Methylphenol (p-Cresol). (2010, September 29). U.S. Environmental Protection Agency.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine - ASHP. American Society of Health-System Pharmacists.
  • January 2025 EPA Waste Management Updates Newsletter - GovDelivery. (2025, January 16). U.S. Environmental Protection Agency.
  • Phenol - EH&S - UC Berkeley. University of California, Berkeley.
  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P - EPA. U.S. Environmental Protection Agency.
  • Common Name: METHYLPHENYL- DICHLOROSILANE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING E - NJ.gov. New Jersey Department of Health.
  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities - EPA. (2022, October 10). U.S. Environmental Protection Agency.
  • 4-Methylphenol - Apollo Scientific. (2024, March 12). Apollo Scientific.
  • 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol - AK Scientific, Inc. AK Scientific, Inc.
  • Phenol - Environment, Health & Safety. University of Michigan.
  • Amended Safety Assessment of 4-Amino-m-Cresol as Used in Cosmetics. (2022, June 16). Cosmetic Ingredient Review.
  • How Do You Dispose Of Phenol Safely? - Chemistry For Everyone - YouTube. (2025, August 3). YouTube.

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A Comprehensive Guide to the Safe Handling of 4-{[(4-Methylphenyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-{[(4-Methylphenyl)amino]methyl}phenol. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document derives its recommendations from the safety profile of the closely related analogue, 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol. This proactive, safety-first approach ensures that personnel are protected against potential hazards.

Understanding the Risks: A Data-Driven Approach

Due to its structural similarity to compounds known to cause irritation, it is prudent to handle 4-{[(4-methylphenyl)amino]methyl}phenol with a high degree of caution. The primary hazards associated with analogous compounds include skin irritation, serious eye irritation, and potential respiratory irritation[1].

Hazard Profile of Analogue: 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol

Hazard StatementGHS ClassificationPotential Effects
H315Skin Irritation (Category 2)Causes skin irritation, which may manifest as redness, itching, or inflammation[1].
H319Serious Eye Irritation (Category 2A)Causes serious eye irritation, including redness, pain, and potential damage[1].
H335Specific Target Organ Toxicity - Single Exposure (Category 3)May cause respiratory irritation[1].

These classifications underscore the necessity of a comprehensive personal protective equipment (PPE) strategy to prevent exposure.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE approach is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling 4-{[(4-Methylphenyl)amino]methyl}phenol.

Body PartPPE RequirementRationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk.
Hands Nitrile or neoprene glovesChoose gloves that are resistant to chemical permeation. Always inspect gloves for tears or punctures before use. Double-gloving is recommended for extended handling periods. Discard gloves immediately after handling the compound and wash hands thoroughly.
Body Laboratory coatA fully buttoned, long-sleeved laboratory coat is required to protect against skin contact.
Respiratory Use in a well-ventilated area or with local exhaust ventilationHandling should be performed in a certified chemical fume hood to minimize the inhalation of any dust or aerosols.
Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. The following diagram and procedural steps provide a clear, self-validating system for laboratory operations.

cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Inspect Container Inspect Container Don PPE Don PPE Inspect Container->Don PPE If intact Weighing Weighing Don PPE->Weighing Proceed to fume hood Dissolution Dissolution Weighing->Dissolution Reaction Reaction Dissolution->Reaction Decontamination Decontamination Reaction->Decontamination Post-experiment Waste Disposal Waste Disposal Decontamination->Waste Disposal Doff PPE Doff PPE Waste Disposal->Doff PPE

Caption: Standard operational workflow for handling 4-{[(4-Methylphenyl)amino]methyl}phenol.

Step-by-Step Handling Protocol:

  • Pre-Handling Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, do not open and consult your institution's environmental health and safety (EHS) office.

  • Donning PPE: Before handling, put on all required PPE as outlined in the table above.

  • Chemical Handling:

    • Perform all manipulations, including weighing and transferring, within a certified chemical fume hood.

    • Use spark-proof tools and avoid creating dust.

    • Keep the container tightly closed when not in use.

  • Decontamination: After handling, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves, face shield, goggles, and then the lab coat.

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release or exposure, immediate and correct action is crucial.

Spill Response Workflow:

Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Alert Personnel Alert Personnel Spill Occurs->Alert Personnel Don appropriate PPE Don appropriate PPE Alert Personnel->Don appropriate PPE Contain Spill Contain Spill Don appropriate PPE->Contain Spill Collect Waste Collect Waste Contain Spill->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

Caption: Emergency workflow for a chemical spill.

Exposure First Aid:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation develops or persists[1].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste generated from the handling of 4-{[(4-Methylphenyl)amino]methyl}phenol, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

Disposal Protocol:

  • Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Do not dispose of this chemical down the drain[1].

By adhering to these rigorous safety protocols, you can effectively manage the risks associated with handling 4-{[(4-Methylphenyl)amino]methyl}phenol, ensuring a safe and productive research environment.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.